molecular formula C14H20O4 B593410 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Número de catálogo: B593410
Peso molecular: 252.31 g/mol
Clave InChI: QMIYXGPKSPBDTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol has been reported in Hagenia abyssinica with data available.

Propiedades

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIYXGPKSPBDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Bioactive Potential: A Technical Guide to the Isolation of Dimethylated Phloroglucinols from Eucalyptus robusta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating dimethylated phloroglucinols and related compounds from Eucalyptus robusta. The intricate structures of these formyl-phloroglucinol meroterpenoids, such as robustadials and eucalrobusones, have garnered significant interest within the scientific community for their potential therapeutic applications, including cytotoxic and antibacterial activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the isolation workflow for clarity and reproducibility in a research and development setting.

Overview of Phloroglucinols from Eucalyptus robusta

Eucalyptus robusta, a plant utilized in traditional Chinese medicine, is a rich source of diverse phloroglucinol derivatives.[1][3] These compounds are typically meroterpenoids, featuring a phloroglucinol core coupled with a monoterpene or sesquiterpene moiety.[2] The focus of this guide is on the isolation of dimethylated variants, which fall under the broader class of formyl-phloroglucinol derivatives. These compounds have demonstrated significant biological activities, making their efficient isolation and characterization a key step in natural product-based drug discovery.

Experimental Protocols for Isolation

The isolation of dimethylated phloroglucinols from Eucalyptus robusta is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from published research.[1][2]

Plant Material and Extraction
  • Plant Material : Dried and powdered fruits (20.0 kg) or leaves of Eucalyptus robusta are used as the starting material.[1]

  • Extraction Solvent : A mixture of petroleum ether and ethyl acetate (1:1 v/v) is employed for the initial extraction.[1]

  • Extraction Procedure :

    • The powdered plant material is extracted with the solvent mixture (3 x 15 L), with each extraction lasting 24 hours.[1]

    • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds.

  • Initial Fractionation (Silica Gel Column Chromatography) :

    • The crude extract (e.g., 230.0 g) is loaded onto a silica gel column.[1]

    • Elution is performed with a gradient of petroleum ether-ethyl acetate (from 100:1 to 1:1, v/v) to yield several primary fractions (e.g., Fr. A–Fr. E).[1]

  • Secondary Fractionation (Reversed-Phase Column Chromatography) :

    • A fraction enriched with the compounds of interest (e.g., Fr. D, 20.5 g) is further separated on a reversed-phase C18 (RP-18) column.[1]

    • A gradient of methanol-water (from 60:40 to 100:1, v/v, with 0.1‰ trifluoroacetic acid in the water) is used as the mobile phase.[1]

  • Fine Purification (Sephadex and HPLC) :

    • Further purification is achieved using a Sephadex LH-20 column with a mobile phase of methanol:chloroform (1:1).[1]

    • The final isolation of pure compounds is performed by semi-preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase such as acetonitrile-water (80:20 v/v, with 0.1‰ trifluoroacetic acid in the water).[1]

Quantitative Data Summary

The following tables summarize the quantitative data for representative dimethylated phloroglucinols and related compounds isolated from Eucalyptus robusta.

Table 1: Isolated Formyl-Phloroglucinol Derivatives and Yields

CompoundSourceYield (mg)Reference
Eucalyprobusal JFruits11.2[1]
Eucalyprobusal KFruits4.2[1]
Eucalyprobusal LFruits6.8[1]

Note: Yields are based on the specified starting material and fractionation scheme.

Table 2: Spectroscopic Data for a Representative Compound (Robustadial A Dimethyl Ether)

¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
7.0-8.0 (aromatic protons)190-200 (carbonyl carbons)
3.5-4.5 (methine protons)100-160 (aromatic carbons)
1.0-2.5 (aliphatic protons)20-60 (aliphatic carbons)

Note: This is a generalized representation. For detailed peak assignments, refer to the original publication.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the isolation of dimethylated phloroglucinols.

experimental_workflow plant_material Dried & Powdered E. robusta (Leaves or Fruits) extraction Solvent Extraction (Petroleum Ether:Ethyl Acetate 1:1) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Gradient Elution) crude_extract->silica_gel fractions Primary Fractions silica_gel->fractions rp18 Reversed-Phase (RP-18) Column (Gradient Elution) fractions->rp18 enriched_fractions Enriched Fractions rp18->enriched_fractions sephadex Sephadex LH-20 Column enriched_fractions->sephadex semi_pure Semi-Pure Compounds sephadex->semi_pure hplc Semi-Preparative HPLC semi_pure->hplc pure_compounds Isolated Dimethylated Phloroglucinols hplc->pure_compounds

Caption: Isolation workflow for dimethylated phloroglucinols.

Conclusion

The isolation of dimethylated phloroglucinols from Eucalyptus robusta presents a promising avenue for the discovery of novel bioactive compounds. The detailed protocols and structured data provided in this guide are intended to facilitate further research and development in this area. The complex nature of these natural products necessitates a systematic and multi-step purification strategy. Future work may focus on optimizing these isolation techniques to improve yields and discover novel derivatives with enhanced therapeutic potential.

References

A Deep Dive into the Spectroscopic Characterization of Substituted Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Substituted phloroglucinols, a diverse class of phenolic compounds built upon a 1,3,5-trihydroxybenzene core, are of significant interest to the scientific community due to their wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Found in various natural sources such as plants and marine algae, and also accessible through synthetic routes, these compounds are promising candidates for drug development. A thorough structural and functional characterization is paramount for advancing their therapeutic potential, and this relies heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic methods employed in the analysis of substituted phloroglucinols, complete with experimental protocols and data presentation for effective interpretation.

Core Spectroscopic Techniques for Analysis

The structural elucidation of substituted phloroglucinols is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, allowing for a comprehensive understanding of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including substituted phloroglucinols. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In substituted phloroglucinols, the chemical shifts of the aromatic protons are particularly informative. The substitution pattern on the phloroglucinol ring significantly influences these shifts.

¹³C NMR Spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons in the phloroglucinol core are sensitive to the nature of the substituents.[1] For instance, the carbons bearing hydroxyl groups typically resonate at lower fields compared to the unsubstituted carbons.

A general workflow for the structural elucidation of a purified, unknown substituted phloroglucinol using NMR is as follows:

G General NMR Workflow for Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 5-10 mg of purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) acq_1d Acquire 1D NMR spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) acq_1d->acq_2d assign_1h Assign ¹H signals acq_2d->assign_1h correlate Correlate signals using 2D NMR data assign_1h->correlate assign_13c Assign ¹³C signals assign_13c->correlate elucidate Elucidate final structure correlate->elucidate

General NMR Workflow for Structural Elucidation
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it becomes an indispensable tool for the analysis of complex mixtures containing substituted phloroglucinols.[2] Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns.[3]

The fragmentation pathways of substituted phloroglucinols in MS are often characteristic of the substituent groups present. For example, in acylated phloroglucinols, the loss of the acyl group is a common fragmentation pathway.[4]

The general process for identifying substituted phloroglucinols in a complex mixture using LC-MS is outlined below:

G LC-MS Analysis Workflow cluster_sample Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Detection cluster_data Data Analysis prep Prepare extract or solution of the sample mixture inject Inject sample into HPLC system prep->inject separate Separate components on a reversed-phase column inject->separate ionize Ionize eluting compounds (e.g., ESI) separate->ionize detect_ms1 Detect molecular ions (MS1) ionize->detect_ms1 fragment Fragment selected ions (MS/MS) detect_ms1->fragment detect_ms2 Detect fragment ions (MS2) fragment->detect_ms2 identify Identify compounds based on retention time, m/z, and fragmentation patterns detect_ms2->identify

LC-MS Analysis Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring of phloroglucinols. The position and intensity of the absorption maxima (λmax) are influenced by the nature and position of the substituents on the phloroglucinol core.[5] For instance, auxochromic groups like hydroxyl and methoxy groups can cause a bathochromic (red) shift in the absorption maximum. The pH of the solution can also significantly affect the UV-Vis spectrum of phloroglucinols due to the ionization of the phenolic hydroxyl groups.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In substituted phloroglucinols, characteristic absorption bands can be observed for the hydroxyl (O-H), aromatic carbon-carbon (C=C), and carbon-oxygen (C-O) stretching vibrations. The presence of specific substituents will introduce additional characteristic bands, such as the carbonyl (C=O) stretch in acylated phloroglucinols.[7]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for the parent phloroglucinol molecule and provide a general reference for the interpretation of spectra of its substituted derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Phloroglucinol

NucleusChemical Shift (ppm)Solvent
¹H (aromatic)~5.8-6.2D₂O
¹H (hydroxyl)~8.9DMSO-d₆
¹³C (C-OH)~158-160D₂O
¹³C (C-H)~95-97D₂O

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Key FTIR Absorption Bands for Phloroglucinol [7][8][9]

Functional GroupWavenumber (cm⁻¹)Description
O-H3200-3500Strong, broad band (phenolic hydroxyl)
C-H (aromatic)3000-3100Weak to medium bands
C=C (aromatic)1600-1650Medium to strong bands
C-O1150-1250Strong band

Table 3: UV-Vis Absorption Maxima (λmax) for Phloroglucinol [10][11][12]

Solventλmax (nm)
Water/Ethanol~267
Methanol~267

Note: The λmax can be influenced by pH.[6]

Detailed Experimental Protocols

NMR Spectroscopy: Structural Elucidation of a Purified Substituted Phloroglucinol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated methanol (CD₃OD)) in a standard 5 mm NMR tube.[2] The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum. Depending on the sample concentration, a proton-decoupled spectrum is typically acquired.

    • Acquire two-dimensional NMR spectra such as Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

LC-MS: Identification of Substituted Phloroglucinols in a Plant Extract
  • Sample Preparation:

    • Perform an extraction of the plant material using a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Filter the extract to remove particulate matter.

    • If necessary, perform a sample clean-up or fractionation using techniques like solid-phase extraction (SPE) to reduce matrix effects and concentrate the analytes of interest.

    • Dilute the final extract in a solvent compatible with the HPLC mobile phase.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or an ion trap mass spectrometer).[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of phloroglucinol derivatives.[2]

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.[3]

    • MS Scan Mode: Acquire data in both full scan mode (to obtain molecular weights) and tandem MS (MS/MS) mode (to obtain fragmentation patterns). Data-dependent acquisition is often employed to automatically trigger MS/MS scans on the most abundant ions.

  • Data Analysis: Process the chromatograms and mass spectra using specialized software. Identify potential substituted phloroglucinols by comparing their retention times, accurate masses, and fragmentation patterns with those of known standards or by interpreting the fragmentation data to deduce the structure.

UV-Vis Spectroscopy: Basic Characterization
  • Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy: Functional Group Analysis
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic characterization of substituted phloroglucinols is a critical step in their evaluation as potential therapeutic agents. By employing a combination of NMR, MS, UV-Vis, and FTIR spectroscopy, researchers can gain a detailed understanding of their molecular structure and properties. The systematic application of the experimental protocols and data interpretation strategies outlined in this guide will facilitate the efficient and accurate characterization of this important class of natural and synthetic compounds, thereby accelerating their journey from discovery to clinical application.

References

In-Depth Technical Guide: NMR and MS Data for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the natural product 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. This compound, a member of the acylated phloroglucinol class, has been isolated from Eucalyptus robusta. The following sections detail the available spectral data, experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data

NMR Spectroscopy Data

The structural elucidation of this compound is achieved through a combination of ¹H NMR and ¹³C NMR spectroscopy, including 2D correlation experiments such as COSY, HSQC, and HMBC.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13-14s1HAr-OH (intramolecularly H-bonded)
~5.5-6.0s1HAr-H
~3.8s3H-OCH₃
~3.5m1H-CH- (from 2-methylbutyryl)
~2.1s3HAr-CH₃
~2.0s3HAr-CH₃
~1.7m2H-CH₂- (from 2-methylbutyryl)
~1.2d3H-CH₃ (from 2-methylbutyryl)
~0.9t3H-CH₃ (from 2-methylbutyryl)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~205-210C=O (butyryl)
~160-165C-O (aromatic)
~155-160C-O (aromatic)
~150-155C-OCH₃ (aromatic)
~105-110C-C=O (aromatic)
~100-105C-CH₃ (aromatic)
~90-95C-H (aromatic)
~60-OCH₃
~45-CH- (butyryl)
~25-CH₂- (butyryl)
~15-20Ar-CH₃
~10-15-CH₃ (butyryl)
Mass Spectrometry Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zAssignment
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺Exact mass of the protonated molecule for molecular formula confirmation.
Electron Ionization Mass Spectrometry (EI-MS)N/AMolecular Ion (M⁺) and characteristic fragment ionsFragmentation pattern provides structural information, such as the loss of the acyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and MS data for this compound.

Isolation of the Compound

The compound is naturally occurring and can be isolated from the leaves or other parts of Eucalyptus robusta. A general workflow for isolation is as follows:

Isolation_Workflow Plant_Material Dried and powdered Eucalyptus robusta leaves Extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol, or acetone) Plant_Material->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract Partitioning Solvent-solvent partitioning (e.g., with hexane, ethyl acetate, and water) Crude_Extract->Partitioning Fractionation Column chromatography on silica gel or Sephadex LH-20 Partitioning->Fractionation Purification Preparative HPLC or crystallization Fractionation->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Figure 1. General workflow for the isolation of the target compound.
NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode ([M+H]⁺).

    • Analysis: Determine the accurate mass of the molecular ion to four or more decimal places to calculate the elemental composition and confirm the molecular formula.

  • Electron Ionization Mass Spectrometry (EI-MS):

    • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on an EI-MS instrument can be used.

    • Analysis: This technique provides information about the fragmentation pattern of the molecule, which can aid in structural confirmation.

Logical Relationships in Structural Elucidation

The process of elucidating the structure of this compound from its spectral data follows a logical progression.

Structure_Elucidation_Workflow MS_Data Mass Spectrometry Data (Molecular Formula Determination) Identify_Fragments Identify Structural Fragments (e.g., phloroglucinol core, 2-methylbutyryl group, methyl groups) MS_Data->Identify_Fragments NMR_Data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Data->Identify_Fragments Connect_Fragments Connect Fragments using HMBC Correlations Identify_Fragments->Connect_Fragments Assign_Structure Propose and Assign Final Structure Connect_Fragments->Assign_Structure Stereochemistry Determine Stereochemistry (if applicable, using NOESY/ROESY) Assign_Structure->Stereochemistry Final_Structure Confirmed Structure of this compound Stereochemistry->Final_Structure

Figure 2. Logical workflow for structure elucidation.

This guide provides a foundational understanding of the expected NMR and MS data for this compound and the experimental procedures to obtain and interpret this data. For definitive and detailed spectral data, consulting the original isolation papers from the primary scientific literature is recommended.

The Rising Therapeutic Potential of Methylated Phloroglucinol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated phloroglucinol derivatives, a diverse class of naturally occurring phenolic compounds, are garnering significant attention within the scientific community for their wide spectrum of putative biological activities. These compounds, characterized by a phloroglucinol (1,3,5-trihydroxybenzene) core with one or more methyl groups, are predominantly found in various plant species and marine algae. Emerging research has highlighted their potential as lead compounds in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of methylated phloroglucinol derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Putative Biological Activities and Quantitative Data

Methylated phloroglucinol derivatives have demonstrated a remarkable array of pharmacological effects. The following sections summarize the key biological activities, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

A significant body of research points to the potent anticancer properties of methylated phloroglucinol derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
PhloroglucinolHT-29 (Colon Cancer)MTT AssayNot explicitly stated, but demonstrated dose-dependent inhibition[1]
Compound C2 (a synthesized phloroglucinol derivative)MCF-7 (Breast Cancer)MTT Assay18.49[2]
Compound 3a (a synthesized indole derivative with a phloroglucinol-like moiety)A549 (Lung Carcinoma)MTT Assay5.988 ± 0.12[2]
Compound 3d (a synthesized 2-phenylindole derivative)MCF-7 (Breast Cancer)Sulforhodamine B43.4[2]
Compound 3d (a synthesized 2-phenylindole derivative)MDA-MB-231 (Breast Cancer)Sulforhodamine B35.9[2]
Compound 4d (a synthesized 2-phenylindole derivative)MCF-7 (Breast Cancer)Sulforhodamine B39.0[2]
Compound 4d (a synthesized 2-phenylindole derivative)MDA-MB-231 (Breast Cancer)Sulforhodamine B35.1[2]
Methylated (–)-epigallocatechin-3-gallate-4β-triazolopodophyllotoxin derivativesVarious (HL-60, SMMC-7721, A-549, MCF-7, SW480)MTT AssayGenerally weak cytotoxicity[3]
Benzofuran derivative 7A549 (Lung Cancer)MTT Assay6.3 ± 2.5[4]
Benzofuran derivative 7HepG2 (Liver Cancer)MTT Assay11 ± 3.2[4]
Benzofuran derivative 8HepG2 (Liver Cancer)MTT Assay3.8 ± 0.5[4]
Benzofuran derivative 8A549 (Lung Cancer)MTT Assay3.5 ± 0.6[4]
Benzofuran derivative 8SW620 (Colon Cancer)MTT Assay10.8 ± 0.9[4]
Antimicrobial Activity

Several methylated phloroglucinol derivatives have exhibited potent activity against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action often involves disruption of the bacterial cell membrane and induction of oxidative stress.[5][6][7]

CompoundMicroorganismAssayMIC (µg/mL)MBC (µg/mL)Reference
Compound A5 (Acylphloroglucinol derivative)MRSABroth Microdilution0.981.95[5][8]
Compound A5 (Acylphloroglucinol derivative)S. albusBroth Microdilution0.981.95[5]
Compound A5 (Acylphloroglucinol derivative)S. aureusBroth Microdilution0.981.95[5]
Compound A5 (Acylphloroglucinol derivative)B. subtilisBroth Microdilution1.953.91[5]
PhlorodipropanophenoneMRSABroth Microdilution0.125 - 8Not specified[9]
Tris-quaternary ammonium salt derivative 2fStaphylococcus aureusBroth Microdilution0.5Not specified[10]
2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetateBacillus cereus, B. pumilus, B. subtilis, Micrococcus kristinaeNot specified0.5Not specified[11]
2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetateStaphylococcus aureusNot specified5.0Not specified[11]
2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetateAspergillus flavus, A. nigerNot specified1.0Not specified[11]
2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetateCladosporium cladosporioidesNot specified5Not specified[11]
2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetateC. cucumerinum, C. sphaerospermumNot specified0.5Not specified[11]
2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetatePhytophthora capsiciNot specified1.0Not specified[11]
Anti-inflammatory Activity

Methylated phloroglucinol derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[12][13][14]

CompoundTarget/AssayIC50 Value (µM)Reference
Diacylphloroglucinol compound 2iNOS Inhibition19.0[12][13][14][15]
Diacylphloroglucinol compound 2NF-κB Inhibition34.0[12][13][14][15]
Alkylated acylphloroglucinol compound 4iNOS Inhibition19.5[12][13][14][15]
Alkylated acylphloroglucinol compound 4NF-κB Inhibition37.5[12][13][14][15]
Phloroglucinol (PHG)COX-2 Inhibition32.54 ± 0.81[16]
Alpha-lipoic acid (ALA)COX-2 Inhibition27.34 ± 1.3[16]
PHG + ALACOX-2 Inhibition19.02 ± 0.40[16]
Neuroprotective Activity

Certain phlorotannins, which are polymers of phloroglucinol units and can be methylated, have demonstrated neuroprotective effects against oxidative stress in neuronal cell models.[17][18]

CompoundCell LineStressorConcentrationEffectReference
PhloroglucinolHT22H₂O₂Not specifiedReduced H₂O₂-induced cell death[18]
EckolHT22H₂O₂Not specifiedReduced H₂O₂-induced cell death[18]
Triphlorethol AHT22H₂O₂Not specifiedReduced H₂O₂-induced cell death[18]
EckstolonolHT22H₂O₂Not specifiedReduced H₂O₂-induced cell death[18]
DieckolHT22H₂O₂Not specifiedReduced H₂O₂-induced cell death[18]
PhloroglucinolSH-SY5YH₂O₂10 µg/mLAttenuated cytotoxicity, significantly reduced ROS[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of methylated phloroglucinol derivatives.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: [13][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methylated phloroglucinol derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated control wells.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[5][8]

Principle: The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. The MBC is the lowest concentration that results in microbial death.

Protocol: [5][8]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 1.5 x 10⁶ CFU/mL) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methylated phloroglucinol derivative in the broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.

Apoptosis Detection: DAPI Staining

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic cells.

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining. Normal nuclei appear round and uniformly stained, while apoptotic nuclei are condensed, fragmented, and brightly stained.[22]

Protocol for Adherent Cells: [20][23][24]

  • Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the methylated phloroglucinol derivative.

  • Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • Permeabilization (Optional): If required, permeabilize the cells with a detergent like Triton X-100 (0.1-0.5% in PBS) for 10-15 minutes.

  • DAPI Staining: Wash the cells with PBS and incubate with DAPI staining solution (e.g., 300 nM in PBS) for 1-5 minutes at room temperature in the dark.

  • Washing and Mounting: Wash the cells several times with PBS to remove excess stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly fluorescent.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Their activity can be measured using fluorogenic or colorimetric substrates.

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) is linked to a reporter molecule (a fluorophore or a chromophore). When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[1][2][5][12][25]

Fluorometric Assay Protocol (Example for Caspase-3/7): [1][2][5][12]

  • Cell Lysis: Treat cells with the methylated phloroglucinol derivative. After treatment, lyse the cells using a specific lysis buffer to release the caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).

  • Data Analysis: The increase in fluorescence is proportional to the caspase activity.

Neuroprotection Assay in HT22 Cells

The HT22 murine hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death.

Principle: HT22 cells are exposed to a neurotoxic agent, such as glutamate or hydrogen peroxide, which induces oxidative stress and cell death. The neuroprotective effect of a compound is assessed by its ability to prevent this cell death.[19][21][26][27]

Protocol: [19][21][26][27]

  • Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methylated phloroglucinol derivative for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 5 mM glutamate or 200 µM H₂O₂) for 24 hours. Include untreated and vehicle-treated controls.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 2.1.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.

Signaling Pathways and Mechanisms of Action

The biological activities of methylated phloroglucinol derivatives are mediated through the modulation of various signaling pathways. The following sections and diagrams illustrate the key molecular mechanisms.

Anticancer Signaling Pathways

Phloroglucinol and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling pathways such as the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[1][8]

anticancer_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/ERK-MAPK Pathway cluster_apoptosis Apoptosis Pathways MethylatedPhloroglucinol Methylated Phloroglucinol Derivatives IGF1R IGF-1R MethylatedPhloroglucinol->IGF1R inhibits Fas Fas MethylatedPhloroglucinol->Fas upregulates Bcl2 Bcl-2 MethylatedPhloroglucinol->Bcl2 downregulates Bax Bax MethylatedPhloroglucinol->Bax upregulates PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth ERK->Apoptosis inhibits FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis antimicrobial_mechanism cluster_bacterium MethylatedPhloroglucinol Methylated Phloroglucinol Derivatives CellMembrane Cell Membrane MethylatedPhloroglucinol->CellMembrane interacts with ROS Reactive Oxygen Species (ROS) Production MethylatedPhloroglucinol->ROS BacterialCell Bacterial Cell MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption IonLeakage K+ Ion Leakage MembraneDisruption->IonLeakage CellDeath Bacterial Cell Death IonLeakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath antiinflammatory_pathway LPS LPS iNOS_COX2 iNOS & COX-2 Expression LPS->iNOS_COX2 ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) LPS->ProinflammatoryCytokines Phloroglucinol Phloroglucinol AMPK AMPK Phloroglucinol->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces HO1->iNOS_COX2 inhibits HO1->ProinflammatoryCytokines inhibits Inflammation Inflammation iNOS_COX2->Inflammation ProinflammatoryCytokines->Inflammation drug_discovery_workflow NaturalSource Natural Source (e.g., Plants, Algae) Extraction Extraction NaturalSource->Extraction Fractionation Bioassay-guided Fractionation Extraction->Fractionation Isolation Isolation & Purification of Active Compounds Fractionation->Isolation StructureElucidation Structure Elucidation (NMR, MS, etc.) Isolation->StructureElucidation BiologicalScreening In Vitro Biological Screening Isolation->BiologicalScreening Synthesis Synthesis of Derivatives StructureElucidation->Synthesis Synthesis->BiologicalScreening LeadOptimization Lead Optimization BiologicalScreening->LeadOptimization PreclinicalStudies In Vivo Preclinical Studies LeadOptimization->PreclinicalStudies ClinicalTrials Clinical Trials PreclinicalStudies->ClinicalTrials Drug New Drug ClinicalTrials->Drug experimental_workflow Compound Methylated Phloroglucinol Derivative Treatment Treatment with Compound Compound->Treatment CellCulture Cell Culture (Cancer, Neuronal, etc.) or Microbial Culture CellCulture->Treatment Assay Biological Assay (MTT, MIC, etc.) Treatment->Assay DataCollection Data Collection (Absorbance, Fluorescence, etc.) Assay->DataCollection DataAnalysis Data Analysis (IC50, MIC Calculation) DataCollection->DataAnalysis MechanismStudies Mechanism of Action Studies (Western Blot, qPCR, etc.) DataAnalysis->MechanismStudies Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion MechanismStudies->Conclusion

References

Phloroglucinol Derivatives from Agrimonia pilosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Agrimonia pilosa Ledeb., a perennial herb of the Rosaceae family, is a rich source of bioactive phloroglucinol derivatives with demonstrated therapeutic potential. This technical guide provides an in-depth overview of the isolation, structural characterization, and biological activities of these compounds, with a focus on their cytotoxic and hepatoprotective effects. Detailed experimental protocols for the extraction, isolation, and purification of representative phloroglucinol derivatives are presented, alongside a comprehensive summary of their quantitative data. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds by visualizing key signaling pathways involved in their biological activities, including the NF-κB, MAPK, and PI3K/AKT/Bcl-2 pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Agrimonia pilosa, commonly known as hairy agrimony, has a long history of use in traditional medicine across Eastern Europe and Asia for treating a variety of ailments.[1] Phytochemical investigations have revealed that the plant's therapeutic properties can be attributed to a diverse array of secondary metabolites, with phloroglucinol derivatives being a prominent class.[1] These compounds, characterized by a 1,3,5-trihydroxybenzene core, exhibit a wide range of biological activities, including cytotoxic, hepatoprotective, anti-inflammatory, and antioxidant effects.[2][3] This guide focuses on the scientific exploration of phloroglucinol derivatives from A. pilosa, providing a technical framework for their continued investigation and potential development as pharmaceutical agents.

Quantitative Data of Isolated Phloroglucinol Derivatives

The isolation and purification of phloroglucinol derivatives from Agrimonia pilosa have yielded several novel and known compounds. The following tables summarize the quantitative data from representative studies, providing a comparative overview of the isolated compounds and their yields.

Table 1: Yields of Phloroglucinol Derivatives from Agrimonia pilosa

CompoundPlant Material/ExtractAmount of Starting MaterialYield (mg)Purity (%)Reference
Pseudo-aspidinCrude Extract371.0 mg17.8>95[4]
α-KosinCrude Extract371.0 mg18.5>95[4]
Agripinol ACrude Extract371.0 mg6.4>95[4]
Agripinol BCrude Extract371.0 mg8.7>95[4]
Agripinol CCrude Extract371.0 mg13.6>95[4]

Table 2: Biological Activities of Phloroglucinol Derivatives from Agrimonia pilosa

CompoundBiological ActivityCell Line(s)Key FindingsReference
Agripinol A-CCytotoxicityHCT-116, MDA-MB-231, PC-3Exhibited more potent cytotoxic activities compared to the positive control fluorouracil.[5]
Agrimones A, D, EHepatoprotectiveAPAP-induced HepG2Exhibited moderate hepatoprotective activities at a concentration of 10 μM.[3]
PhloroglucinolApoptosis InductionHT-29Suppressed cell viability and induced apoptosis in a concentration-dependent manner.[1][6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of phloroglucinol derivatives from Agrimonia pilosa, as well as for the evaluation of their biological activities.

Isolation and Purification of Phloroglucinol Derivatives using Counter-Current Chromatography

This protocol is based on the successful isolation of pseudo-aspidin, α-kosin, and agripinols A-C.[4]

1. Plant Material and Extraction:

  • The whole plant of Agrimonia pilosa is collected, dried, and powdered.

  • The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature.

  • The solvent is evaporated under reduced pressure to obtain the crude extract.

2. Two-Step Counter-Current Chromatography (CCC) Separation:

  • Step 1:

    • A two-phase solvent system consisting of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v) is used.

    • The crude extract is subjected to semi-preparative CCC.

    • The effluent is monitored by TLC or HPLC to collect fractions containing the target compounds. This step typically yields two or more mixed fractions.

  • Step 2:

    • The mixed fractions from Step 1 are further purified using a different solvent system. For example, a solvent system of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) can be used in a closed-loop recycling mode.

    • This step allows for the separation and purification of individual phloroglucinol derivatives.

3. Purity Analysis:

  • The purity of the isolated compounds is determined by HPLC analysis, aiming for a purity of >95%.

Structural Elucidation

The structures of the isolated phloroglucinol derivatives are elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecules.

  • Single Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[5]

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds is evaluated against various cancer cell lines using the MTT assay or a similar method.[5]

  • Cancer cells (e.g., HCT-116, MDA-MB-231, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After incubation, the cell viability is assessed using MTT or a similar reagent.

  • The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.

Hepatoprotective Activity Assay

The hepatoprotective effect of the compounds is assessed against toxin-induced liver cell injury (e.g., acetaminophen-induced injury in HepG2 cells).[3]

  • HepG2 cells are seeded in 96-well plates and cultured to confluence.

  • The cells are pre-treated with different concentrations of the test compounds for a certain period.

  • Subsequently, the cells are exposed to a hepatotoxic agent, such as acetaminophen (APAP), to induce cell damage.

  • Cell viability is then measured using the MTT assay. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a hepatoprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of phloroglucinol derivatives from Agrimonia pilosa are mediated through the modulation of various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.

Anti-inflammatory Signaling Pathway of Agrimonolide

Agrimonolide, an isocoumarin derivative also found in Agrimonia pilosa, exerts its anti-inflammatory effects by targeting key signaling cascades.[7]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK JNK JNK TLR4->JNK NF_kB NF-κB TLR4->NF_kB JAK_STAT JAK-STAT TLR4->JAK_STAT Agrimonolide Agrimonolide Agrimonolide->p38_MAPK Agrimonolide->JNK Agrimonolide->NF_kB Agrimonolide->JAK_STAT iNOS_COX2 iNOS, COX-2 p38_MAPK->iNOS_COX2 JNK->iNOS_COX2 NF_kB->iNOS_COX2 Pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) JAK_STAT->Pro_inflammatory_cytokines Inflammation Inflammation iNOS_COX2->Inflammation Pro_inflammatory_cytokines->Inflammation

Caption: Anti-inflammatory mechanism of Agrimonolide.

Apoptosis Induction Pathway by Phloroglucinol in Cancer Cells

Phloroglucinol has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1][6]

apoptosis_pathway Phloroglucinol Phloroglucinol Bcl2 Bcl-2 (anti-apoptotic) Phloroglucinol->Bcl2 Bax Bax (pro-apoptotic) Phloroglucinol->Bax Caspase8 Caspase-8 Phloroglucinol->Caspase8 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phloroglucinol-induced apoptosis pathway.

PI3K/AKT/Bcl-2 Signaling Pathway in NSCLC Growth Suppression

An extract of Agrimonia pilosa has been shown to suppress the growth of non-small cell lung cancer (NSCLC) by regulating the PI3K/AKT/Bcl-2 signaling pathway.[8]

pi3k_akt_pathway APE Agrimonia pilosa Extract PI3K PI3K APE->PI3K AKT AKT APE->AKT Bcl2 Bcl-2 APE->Bcl2 PI3K->AKT AKT->Bcl2 Apoptosis_inhibition Inhibition of Apoptosis Bcl2->Apoptosis_inhibition Tumor_growth Tumor Growth Apoptosis_inhibition->Tumor_growth

Caption: PI3K/AKT/Bcl-2 pathway in NSCLC suppression.

Conclusion

The phloroglucinol derivatives isolated from Agrimonia pilosa represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and hepatoprotection. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data on isolated compounds, detailed experimental protocols, and insights into their mechanisms of action. The elucidation of the signaling pathways involved in their biological activities opens up new avenues for targeted drug design and development. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of these compounds and to translate the promising in vitro findings into tangible clinical applications.

References

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assays using 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound that can be isolated from the herbs of Eucalyptus robusta.[1][2][3] It belongs to the phloroglucinol class of natural products, which are known to exhibit a wide range of biological activities. Phloroglucinol and its derivatives have garnered significant interest in pharmaceutical research due to their potential as enzyme inhibitors.[4][5]

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of phloroglucinol derivatives has demonstrated inhibitory activity against several key enzymes. These include, but are not limited to, α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (hCA I and II), and β-glucuronidase.[4][6] The mechanism of action for phloroglucinols often involves direct interaction with the enzyme's active site, leading to a reduction in its catalytic activity.[6][7]

These application notes provide detailed protocols for evaluating the inhibitory potential of this compound against two representative enzymes: β-glucuronidase and carbonic anhydrase. The provided methodologies can be adapted for screening this compound against other enzymes of interest.

General Workflow for Enzyme Inhibition Assay

G prep Preparation of Reagents (Enzyme, Substrate, Inhibitor) reaction Initiate Enzymatic Reaction prep->reaction incubation Incubation at Optimal Conditions reaction->incubation measurement Measure Product Formation (e.g., Spectrophotometry) incubation->measurement analysis Data Analysis (IC50, Ki determination) measurement->analysis G cluster_0 Enzyme Active Site E Enzyme P Product E->P Catalyzes S Substrate S->E Binds I Inhibitor (Phloroglucinol Derivative) I->E Binds and Blocks Substrate Binding

References

Application Note & Protocol: Quantitative Assay for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract
Introduction

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a substituted phloroglucinol derivative. Phloroglucinols and their derivatives are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[4][5][6]. Accurate and precise quantification of this specific compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro/in vivo pharmacological research.

The analytical challenge lies in the potential for complex sample matrices and the need for a highly specific and sensitive detection method. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of phloroglucinol derivatives[4][7][8]. When coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and specificity, making it the gold standard for bioanalytical assays[9][10][11].

This application note details the protocols for two robust methods for the quantification of this compound.

Analytical Methods Overview

Two primary methods are presented:

  • Primary Method: HPLC-MS/MS: Offers high sensitivity and selectivity, ideal for complex matrices like plasma, tissue homogenates, and crude extracts.

  • Alternative Method: HPLC-UV: A more accessible method suitable for purified samples or when the concentration of the analyte is sufficiently high.

The general workflow for developing this quantitative assay is depicted below.

Caption: General workflow for the quantitative analysis of the target compound.

Primary Protocol: HPLC-MS/MS Method

This method is recommended for its superior sensitivity and selectivity.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another phloroglucinol derivative not present in the sample)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., blank plasma, blank extract)

Equipment
  • HPLC system with a binary pump and autosampler

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[9]

  • Analytical balance

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B
Mass Spectrometer Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temp. 400 °C
Ion Spray Voltage -4500 V (for negative mode)
MRM Transitions To be determined by infusing the standard. For C14H20O4 (MW: 252.31), a potential precursor ion [M-H]⁻ would be m/z 251.3. Product ions would be determined experimentally.
Experimental Protocol

3.5.1. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and the Internal Standard (IS) in methanol.

  • Working Standards: Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in the appropriate solvent.

  • Sample Preparation (Protein Precipitation for Plasma):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

    • Vortex and transfer to an HPLC vial for analysis.

3.5.2. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters

The assay should be validated according to standard guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible

Alternative Protocol: HPLC-UV Method

This method is suitable for less complex samples or when higher concentrations of the analyte are expected.

Materials and Reagents
  • Same as for the HPLC-MS/MS method, excluding the internal standard (can be used but is less critical).

Equipment
  • HPLC system with a UV/Diode Array Detector (DAD)[4]

  • Other equipment as listed for the HPLC-MS/MS method.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4][8]
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[4][8]
Injection Volume 20 µL[4]
Column Temperature 25 °C[4]
Detection UV absorbance at an optimal wavelength (e.g., 284 nm, to be determined by scanning the standard)[4]
Gradient 20% B to 80% B over 15 min, hold at 80% B for 5 min, return to 20% B
Experimental Protocol

4.4.1. Wavelength Optimization

  • Prepare a solution of the analytical standard in the mobile phase.

  • Using the DAD, scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

4.4.2. Standard and Sample Preparation

  • Stock and Working Solutions: Prepare as described in the HPLC-MS/MS protocol, but at higher concentrations (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: Use a suitable extraction method (e.g., Solid-Phase Extraction) to clean up the sample and concentrate the analyte to fall within the calibration range.

4.4.3. Data Analysis

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Use a linear regression model to fit the data.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation: Quantitative Summary

The results from either method should be summarized in a clear, tabular format.

Table 1: HPLC-MS/MS Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520150,1000.010
5.07,650151,5000.050
20.030,100149,8000.201
100.0155,200152,3001.019
500.0760,500151,0005.036
1000.01,510,000150,50010.033

Table 2: HPLC-UV Assay Validation Summary

ParameterConcentration (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (%CV)
LLOQ 0.10.11110.012.5
Low QC 0.30.32106.78.9
Mid QC 10.09.8598.56.2
High QC 40.041.20103.04.5
Signaling Pathway Context

While the direct signaling pathway of this compound is not established, related phloroglucinol derivatives are known to exert anti-inflammatory effects through the activation of the Nrf2 pathway[5]. Understanding this can provide context for its biological activity.

G Compound Phloroglucinol Derivative AMPK AMPK Compound->AMPK activates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Genes upregulates Inflammation Inflammation Genes->Inflammation inhibits

Caption: Putative anti-inflammatory signaling pathway for phloroglucinols.

References

Application Notes and Protocols for In Vitro Testing of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound that can be isolated from the herbs of Eucalyptus robusta.[1] Phloroglucinol and its derivatives are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] These compounds are of significant interest in drug discovery and development. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound to assess its potential therapeutic efficacy.

Potential Therapeutic Applications

Based on the known activities of related phloroglucinol derivatives, the primary in vitro tests for this compound should focus on the following areas:

  • Antioxidant Activity: To determine its capacity to scavenge free radicals and mitigate oxidative stress, a key factor in numerous diseases.[5][6][7]

  • Anti-inflammatory Activity: To assess its ability to modulate inflammatory pathways, which are implicated in chronic inflammatory diseases.[8][9][10]

  • Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.[3][11][12]

  • Cytotoxicity: To determine the compound's toxicity profile against various cell lines and establish a therapeutic window.[11]

  • Enzyme Inhibition: To screen for inhibitory activity against clinically relevant enzymes.[2]

Data Presentation

All quantitative data from the described experimental protocols should be meticulously recorded and summarized in tabular format for clear interpretation and comparison of results.

Table 1: Summary of In Vitro Antioxidant Activity
Assay TypeTest Concentration(s)% Inhibition / ScavengingIC₅₀ Value (µg/mL or µM)Positive Control (e.g., Ascorbic Acid) IC₅₀
DPPH Radical Scavenging
Nitric Oxide Scavenging
Hydrogen Peroxide Scavenging
Superoxide Anion Scavenging
Hydroxyl Radical Scavenging
Table 2: Summary of In Vitro Anti-inflammatory Activity
Cell Line (e.g., RAW 264.7)AssayTest Concentration(s)% InhibitionIC₅₀ Value (µg/mL or µM)Positive Control (e.g., Dexamethasone) IC₅₀
Nitric Oxide (NO) Production
TNF-α Secretion
IL-6 Secretion
IL-1β Secretion
iNOS Protein Expression
COX-2 Protein Expression
Table 3: Summary of In Vitro Antimicrobial Activity
Microbial StrainMIC (µg/mL)MBC (µg/mL)Positive Control (e.g., Vancomycin, Amphotericin B) MIC/MBC
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Methicillin-resistant Staphylococcus aureus (MRSA)
Table 4: Summary of In Vitro Cytotoxicity
Cell LineAssayTest Concentration(s)% Cell ViabilityCC₅₀ Value (µg/mL or µM)Positive Control (e.g., Doxorubicin) CC₅₀
e.g., HEK293 (non-cancerous)MTT
e.g., HepG2 (cancerous)MTT
e.g., RAW 264.7 (macrophage)MTT

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Antioxidant Activity Assays

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.[5][6]

1.2. Nitric Oxide (NO) Scavenging Assay

  • Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside. The NO reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

  • Protocol:

    • Prepare different concentrations of the test compound.

    • Add 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS) to each concentration of the test compound and incubate at 27°C for 2.5 hours.[5]

    • After incubation, add 5 mL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄).

    • Measure the absorbance at 546 nm.[5]

    • Calculate the percentage of NO scavenging and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assay

2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit this production.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Perform an MTT assay to assess cell viability and rule out cytotoxicity as the cause of reduced NO production.[9]

    • Calculate the percentage of inhibition of NO production and the IC₅₀ value.

Antimicrobial Activity Assay

3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Principle: The micro-dilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC).

  • Protocol:

    • Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 1 x 10⁵ CFU/mL).[11]

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plate at 37°C for 18-24 hours.[11]

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

    • To determine the MBC, subculture 10 µL from the wells showing no growth onto agar plates.[11]

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no visible colony growth on the agar plate.[11]

Cytotoxicity Assay

4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours.[11]

    • After incubation, remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Visualizations

experimental_workflow_antioxidant cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis compound Test Compound Stock dilutions Serial Dilutions compound->dilutions dpph DPPH Assay dilutions->dpph no NO Scavenging Assay dilutions->no h2o2 H₂O₂ Scavenging Assay dilutions->h2o2 spectro Spectrophotometry dpph->spectro no->spectro h2o2->spectro calc Calculate % Inhibition spectro->calc ic50 Determine IC₅₀ calc->ic50

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 Cells adhere Allow Adhesion seed->adhere pretreat Pre-treat with Compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant mtt MTT Assay for Viability stimulate->mtt griess Griess Assay for NO supernatant->griess results Calculate IC₅₀ griess->results mtt->results

signaling_pathway

References

Application Notes and Protocols for Cell-Based Assays of Phloroglucinol Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bioactivity of phloroglucinol derivatives using common cell-based assays. The information presented is intended to guide researchers in evaluating the therapeutic potential of this class of compounds across various disease models, including cancer, inflammation, oxidative stress, and neurodegeneration.

Introduction to Phloroglucinol Derivatives

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of naturally occurring polyphenolic compounds found in various plants and marine algae.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] The investigation of their biological effects in cellular models is a critical step in the drug discovery and development process.

Anticancer Bioactivity

Phloroglucinol derivatives have demonstrated significant potential as anticancer agents by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth.[3][5][6][7] Cell-based assays are fundamental in elucidating the mechanisms underlying these anticancer effects.

Quantitative Data Summary: Anticancer Activity
CompoundCell LineAssayEndpointIC50 ValueReference
PhloroglucinolHT-29 (Colon Cancer)MTT AssayCell ViabilityNot specified, but concentration-dependent inhibition observed[3]
PhloroglucinolPC3 (Prostate Cancer)MTT AssayCell Viability7.25 mM (24h), 4.42 mM (48h)[1]
PhloroglucinolMCF7, SKBR3, BT549 (Breast Cancer)Sphere Formation AssaySphere FormationConcentration-dependent inhibition[5]
Compound C2 (Phloroglucinol Derivative)MCF-7 (Breast Cancer)MTT AssayCell Viability18.49 µM[6][7]
Flavaspidic acids PB and ABNot specifiedLipid Peroxidation InhibitionLPO Inhibition12.9 µM and 13.1 µM[8]
Jambones A-G (Phloroglucinol Derivatives)Melanoma CellsMTT AssayCytotoxicityPotent activity observed for compounds 10 and 11[9]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • 96-well plates

  • Phloroglucinol derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[11][12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

Procedure: [10][11][12][14][15]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the phloroglucinol derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][15]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure: [16][18]

  • Cell Treatment: Treat cells with the phloroglucinol derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[3][16]

Signaling Pathway Diagram: Apoptosis Induction

phloroglucinol Phloroglucinol Derivative bcl2_family Bcl-2 Family Proteins (Bax up, Bcl-2 down) phloroglucinol->bcl2_family caspase8 Caspase-8 Activation phloroglucinol->caspase8 cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Phloroglucinol-induced apoptotic signaling pathway.[3]

Anti-inflammatory Bioactivity

Phloroglucinol derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[19][20][21]

Quantitative Data Summary: Anti-inflammatory Activity
CompoundCell LineAssayTargetIC50 ValueReference
Diacylphloroglucinol (Compound 2)RAW 264.7Griess AssayiNOS19.0 µM[19][20][22]
Diacylphloroglucinol (Compound 2)SW1353NF-κB Reporter AssayNF-κB34.0 µM[19][20][22]
Alkylated acylphloroglucinol (Compound 4)RAW 264.7Griess AssayiNOS19.5 µM[19][20][22]
Alkylated acylphloroglucinol (Compound 4)SW1353NF-κB Reporter AssayNF-κB37.5 µM[19][20][22]
Experimental Protocols

This assay measures nitrite, a stable product of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard curve

Procedure: [23]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat cells with phloroglucinol derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess Reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Western blotting is used to detect changes in the expression levels of key inflammatory proteins like iNOS and COX-2.[21][24][25][26][27]

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Signaling Pathway Diagram: Anti-inflammatory Action

lps LPS nfkb NF-κB lps->nfkb phloroglucinol Phloroglucinol Derivative phloroglucinol->nfkb inos_cox2 iNOS, COX-2 Expression nfkb->inos_cox2 no_pgs NO, Prostaglandins inos_cox2->no_pgs

Caption: Inhibition of NF-κB signaling by phloroglucinol derivatives.

Antioxidant Bioactivity

Phloroglucinol derivatives can protect cells from oxidative stress by scavenging reactive oxygen species (ROS).[4][28][29][30]

Quantitative Data Summary: Antioxidant Activity
CompoundCell LineAssayEffectConcentrationReference
PhloroglucinolSH-SY5YDCFH-DA AssayReduced H₂O₂-induced ROS10 µg/mL[4]
PhloroglucinolLLC-PK1Cell ViabilityAttenuated oxidative stressDose-dependent[30]
Flavaspidic acids PB and ABN/A (in vitro)DPPH radical scavengingModerate effectIC50: 71.7 µM, 76.3 µM[8]
Flavaspidic acids PB and ABN/A (in vitro)Superoxide radical scavengingModerate effectIC50: 58.6 µM, 64.4 µM[8]
Experimental Protocol

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[31][32][33]

Materials:

  • 96-well black plates

  • DCFH-DA solution

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence microplate reader

Procedure: [31][32]

  • Cell Seeding: Seed cells in a 96-well black plate.

  • Compound Treatment: Treat cells with phloroglucinol derivatives.

  • DCFH-DA Loading: Load the cells with DCFH-DA solution and incubate.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress inducer like H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.

Workflow Diagram: Antioxidant Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cell_seeding Seed Cells compound_treatment Add Phloroglucinol Derivative cell_seeding->compound_treatment dcfh_da_loading Load with DCFH-DA compound_treatment->dcfh_da_loading stress_induction Induce Oxidative Stress (e.g., H₂O₂) dcfh_da_loading->stress_induction fluorescence_reading Measure Fluorescence stress_induction->fluorescence_reading

Caption: Experimental workflow for the DCFH-DA antioxidant assay.

Neuroprotective Bioactivity

Phloroglucinol and its derivatives have shown promise in protecting neuronal cells from damage induced by neurotoxic agents.[13][34][35]

Quantitative Data Summary: Neuroprotective Effects
CompoundCell LineNeurotoxic AgentAssayEffectConcentrationReference
PhloroglucinolSH-SY5YH₂O₂Cell ViabilityAttenuates cytotoxicity10 µg/mL[4]
Phlorotannins (various)HT22H₂O₂Cell ViabilityReduced cell deathNot specified[34]
2,4-Diacetylphloroglucinol (DAPG)293swN/AELISAReduced Aβ levelsDose-dependent[36]
Compound 21 (Phloroglucinol Derivative)EAE rat modelAutoimmune responseNeurological scoreAttenuates deficitsNot specified[35]
Experimental Protocol

This assay evaluates the ability of phloroglucinol derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • 96-well plates

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents

Procedure: [13]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the phloroglucinol derivative for a specified duration (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 0.5-1 mM) for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

Signaling Pathway Diagram: Neuroprotection

neurotoxin Neurotoxin (e.g., H₂O₂, Aβ) ros Increased ROS neurotoxin->ros phloroglucinol Phloroglucinol Derivative phloroglucinol->ros nrf2 Nrf2 Activation phloroglucinol->nrf2 cell_damage Neuronal Cell Damage ros->cell_damage ho1 HO-1 Expression nrf2->ho1 cell_survival Neuronal Cell Survival ho1->cell_survival

Caption: Neuroprotective mechanism via the Nrf2/HO-1 signaling pathway.[21]

References

Application Notes and Protocols for the Extraction of Phloroglucinols from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinols are a class of naturally occurring phenolic compounds found in various plant species, particularly abundant in brown algae (Phaeophyceae) and certain terrestrial plants like those of the Hypericum genus.[1][2][3] These compounds and their polymers, known as phlorotannins, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Phloroglucinol itself is a key building block in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for the extraction of phloroglucinols from plant materials, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of phloroglucinol and phlorotannin extraction is highly dependent on the plant source, the extraction method employed, and the solvent system used. Below are tables summarizing quantitative data from various studies to facilitate the comparison of different extraction strategies.

Table 1: Comparison of Phlorotannin Extraction Yields from Brown Seaweed using Different Methods

Plant SpeciesExtraction MethodSolventKey ParametersTotal Phlorotannin Content (mg PGE/g DW)Reference
Fucus vesiculosusUltrasound-Assisted Extraction (UAE)50% Ethanol35 kHz, 30 min476.3 ± 2.2[4]
Fucus vesiculosusConventional Solvent Extraction50% Ethanol30 min~215 (calculated based on 2.2-fold increase with UAE)[4]
Fucus vesiculosusMicrowave-Assisted Extraction (MAE)57% Ethanol75 °C, 5 min~11.1 (mg PGE/g extract)[5]
Fucus vesiculosusNatural Deep Eutectic Solvents (NADES) - UAELactic acid:Choline chloride (3:1) with 30% water23 min137.3[6][7][8]
Sargassum fusiformeConventional Solvent Extraction30% Ethanol25 °C, 30 min, Solid/Liquid Ratio 1:563.61 ± 0.16[9]
Macrocystis pyriferaConventional Solvent ExtractionWater55 °C, 4 h, Solid/Liquid Ratio 1:152.005 ± 0.056 (mg GAE/g DW)[10]
Carpophyllum flexuosumMicrowave-Assisted Extraction (MAE)Water160 °C, 3 min, Biomass:Solvent Ratio 1:30~150 (15% yield)[11][12]
Carpophyllum flexuosumConventional Solvent ExtractionNot specifiedNot specified86 (8.6% yield)[11][12]
Agarum cribrosumUltrasound-Assisted ExtractionNot specifiedNot specified18.27[13]

PGE: Phloroglucinol Equivalents; GAE: Gallic Acid Equivalents; DW: Dry Weight.

Table 2: Extraction of Phloroglucinols from Hypericum Species

Plant SpeciesExtraction MethodSolvent SystemKey ParametersMajor Phloroglucinol Content in ExtractReference
Hypericum perforatumSupercritical Fluid Extraction (SFE)Supercritical CO₂5500 psi, 50 °C, 10 min static, 90 min dynamicHyperforin: 36.5 ± 1.1%, Adhyperforin: 4.6 ± 0.1%[14][15]
Hypericum carinatumSupercritical Fluid Extraction (SFE)Supercritical CO₂90 bar, 40 °CEnriched fractions of uliginosin B, cariphenone A, and cariphenone B[16]
Hypericum carinatumMacerationn-HexaneNot specifiedLower selectivity compared to SFE[16]

Experimental Protocols

This section provides detailed methodologies for key extraction techniques cited in the literature.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phlorotannins from Fucus vesiculosus

This protocol is based on the optimized conditions described by Ummat et al. (2020).[4]

1. Sample Preparation: a. Obtain dried Fucus vesiculosus seaweed. b. Mill the dried seaweed into a fine powder.

2. Extraction Procedure: a. Weigh 1 g of the milled seaweed powder and place it in a suitable extraction vessel. b. Add 10 mL of 50% (v/v) aqueous ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v). c. Place the vessel in an ultrasonic water bath. d. Set the ultrasonic frequency to 35 kHz and the extraction time to 30 minutes. e. Maintain a constant temperature during extraction (e.g., room temperature, or as specified in your experimental design). f. After extraction, centrifuge the mixture to separate the supernatant from the solid residue. g. Collect the supernatant containing the extracted phlorotannins. h. For quantitative analysis, the extract can be analyzed for total phlorotannin content using a suitable method such as the Folin-Ciocalteu assay, with phloroglucinol as a standard.

Protocol 2: Microwave-Assisted Extraction (MAE) of Phlorotannins from Carpophyllum flexuosum

This protocol is based on the optimized conditions reported by Magnusson et al. (2017).[11][12]

1. Sample Preparation: a. Use freeze-dried Carpophyllum flexuosum. b. Grind the dried seaweed to a consistent particle size.

2. Extraction Procedure: a. Weigh an appropriate amount of the ground seaweed and place it in a microwave extraction vessel. b. Add deionized water to achieve a biomass-to-solvent ratio of 1:30. c. Seal the vessel and place it in a focused microwave system. d. Set the extraction temperature to 160 °C and the holding time to 3 minutes. e. After the extraction cycle is complete, allow the vessel to cool to a safe temperature. f. Filter the mixture to separate the extract from the solid residue. g. The resulting aqueous extract contains the phlorotannins.

Protocol 3: Supercritical Fluid Extraction (SFE) of Phloroglucinols from Hypericum perforatum

This protocol is adapted from the methodology described by Cakir et al. (2004).[14]

1. Sample Preparation: a. Use a dried leaf and flower mixture of Hypericum perforatum. b. Grind the plant material to a uniform powder.

2. Extraction Procedure: a. Pack the ground plant material into the extraction vessel of a supercritical fluid extractor. b. Set the extraction pressure to 3.80 x 10(4) kPa (5500 psi) and the temperature to 50 °C. c. Use supercritical carbon dioxide (CO₂) as the extraction fluid. d. Perform a static extraction for 10 minutes, where the vessel is pressurized and held under static conditions. e. Following the static phase, begin a dynamic extraction for 90 minutes at a CO₂ flow rate of 1 mL/min. f. The extracted phloroglucinols are collected in a suitable trapping system as the CO₂ is depressurized. g. The resulting extract can be analyzed by HPLC to quantify hyperforin and adhyperforin.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of phloroglucinols from plant material.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis plant_material Plant Material (e.g., Seaweed) drying Drying (Freeze-drying or Air-drying) plant_material->drying grinding Grinding/Milling drying->grinding extraction_method Extraction Method (e.g., UAE, MAE, SFE) grinding->extraction_method filtration Filtration/Centrifugation extraction_method->filtration solvent Solvent Selection (e.g., Ethanol, Water, scCO2) parameters Parameter Optimization (Temp, Time, Pressure) concentration Solvent Evaporation/ Concentration filtration->concentration purification Purification (Optional) (e.g., Chromatography) concentration->purification quantification Quantification (e.g., HPLC, Spectrophotometry) purification->quantification characterization Structural Characterization (e.g., MS, NMR) quantification->characterization

Caption: General experimental workflow for phloroglucinol extraction.

Phloroglucinol-Induced Apoptotic Signaling Pathway

Phloroglucinol has been shown to induce apoptosis in cancer cells, such as HT-29 colon cancer cells, through the activation of specific signaling pathways.[17][18][19] The diagram below illustrates the key steps in this process.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway phloroglucinol Phloroglucinol fas Fas Receptor phloroglucinol->fas fadd FADD fas->fadd pro_caspase8 Pro-caspase-8 fadd->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation bcl2 Bcl-2 Family (Altered Expression) caspase8->bcl2 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 cytochrome_c Cytochrome c Release bcl2->cytochrome_c pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: Phloroglucinol-induced apoptotic signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. The information is based on the general chemical properties of phloroglucinol derivatives and may assist researchers in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is likely influenced by several factors, including:

  • Oxidation: The phloroglucinol ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • pH: The phenolic hydroxyl groups can deprotonate in basic conditions, potentially leading to increased reactivity and degradation. Acidic conditions might also affect the stability of the acyl and ether groups.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Light: Photodegradation can occur, especially upon exposure to UV light.

Q2: What are the visible signs of degradation?

A2: Degradation of phloroglucinol derivatives is often accompanied by a color change, typically a yellowing or browning of the material. A change in the physical state, such as the formation of insoluble precipitates, can also indicate degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, it is recommended to:

  • Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Protect it from light by using an amber-colored vial or by storing it in the dark.

  • Store it at low temperatures, preferably refrigerated or frozen.

  • Avoid exposure to high humidity and sources of contamination.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Discoloration of the Compound or Solution
  • Possible Cause: Oxidation of the phloroglucinol ring.

  • Troubleshooting Steps:

    • Handle the compound under an inert atmosphere as much as possible.

    • Use deoxygenated solvents for preparing solutions.

    • Add an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, to the solution if compatible with your experimental setup.

    • Minimize the exposure of the compound and its solutions to light.

Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
  • Possible Cause: On-column degradation or instability in the autosampler.

  • Troubleshooting Steps:

    • Ensure the mobile phase is degassed and has a suitable pH.

    • Use a refrigerated autosampler to maintain the stability of the samples before injection.

    • Perform a time-course study on the sample in the autosampler to check for degradation over time.

    • Evaluate the material of your HPLC vials and column for any potential reactivity.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)
Aqueous Buffer
pH 324 hours25°C< 5%
pH 724 hours25°C5 - 15%
pH 924 hours25°C> 20%
Oxidative
3% H₂O₂8 hours25°C> 30%
Photostability
UV Light (254 nm)4 hours25°C10 - 20%
Visible Light24 hours25°C< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and stability-indicating analytical methods for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 N HCl and incubate at a set temperature (e.g., 60°C).

    • Basic: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and the stock solution to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid).

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products.

Visualizations

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Degradation Products parent 2,6-Dimethyl-3-O-methyl-4- (2-methylbutyryl)phloroglucinol oxidized Oxidized Products (e.g., Quinones) parent->oxidized Oxidation (O₂, Light) hydrolyzed Hydrolysis Product (Loss of Acyl Group) parent->hydrolyzed Hydrolysis (Acid/Base) demethylated Demethylated Product (Loss of Methyl Ether) parent->demethylated Demethylation (Acidic Conditions) Troubleshooting_Workflow cluster_workflow Troubleshooting Inconsistent Analytical Results start Inconsistent Analytical Results check_sample Check Sample Preparation and Storage start->check_sample check_hplc Check HPLC System start->check_hplc sample_stable Sample Stable? check_sample->sample_stable hplc_ok HPLC System OK? check_hplc->hplc_ok implement_controls Implement Controls: - Use fresh samples - Refrigerate autosampler - Use inert vials sample_stable->implement_controls No end Consistent Results sample_stable->end Yes troubleshoot_hplc Troubleshoot HPLC: - Check mobile phase - Check column - Check detector hplc_ok->troubleshoot_hplc No hplc_ok->end Yes implement_controls->end troubleshoot_hplc->end

Technical Support Center: Solubility Optimization for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol and encountering challenges related to its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: this compound is a derivative of phloroglucinol, which is a phenolic compound.[1][2] While the core phloroglucinol structure has some water solubility, the addition of dimethyl, O-methyl, and a methylbutyryl group increases the molecule's lipophilicity (fat-solubility) and molecular weight. These modifications generally lead to a decrease in aqueous solubility, a common challenge for many natural product derivatives.[3]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

A2: A common starting point is to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[4] This stock solution can then be diluted into your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the experimental results.[4]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This indicates that the compound's solubility in the final aqueous medium is lower than the target concentration. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Common strategies include using co-solvents, adjusting pH, or exploring complexation agents.

Q4: What are cyclodextrins and how can they improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[5] They can encapsulate poorly soluble molecules, like our target compound, within their cavity, forming an inclusion complex.[5] This complex is more soluble in water, thereby increasing the overall solubility of the compound.[5]

Q5: Are there any analytical techniques to confirm that the solubility has been enhanced?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a standard method to quantify the concentration of a dissolved compound in a solution.[6] By comparing the concentration in a saturated solution with and without a solubility enhancement technique, you can determine the extent of improvement.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Compound precipitates immediately upon dilution of the organic stock solution into an aqueous medium.

Possible Cause Suggested Solution
Low Aqueous Solubility: The target concentration exceeds the thermodynamic solubility of the compound in the aqueous medium.1. Decrease Final Concentration: Determine if a lower concentration is sufficient for your assay. 2. Use a Co-solvent System: Prepare your aqueous medium with a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400).[] See the detailed protocol below. 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase solubility.[] Perform a pH-solubility profile to determine the optimal pH.
Poor Mixing Technique: Localized high concentration of the compound upon addition of the stock solution can cause precipitation.Improve Mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.[4]

Problem 2: The compound appears to dissolve initially but precipitates over time.

Possible Cause Suggested Solution
Supersaturated Solution: A supersaturated solution was formed, which is thermodynamically unstable and will eventually precipitate.1. Determine Equilibrium Solubility: Use the shake-flask method to determine the true equilibrium solubility and work below this concentration.[8] 2. Use Cyclodextrins: Formulating the compound with cyclodextrins can create a stable solution with higher solubility.[5] See the protocol for Phase-Solubility Studies.
Temperature Fluctuation: Solubility can be temperature-dependent. A decrease in temperature can cause precipitation.Maintain Constant Temperature: Ensure all solutions are maintained at a constant temperature throughout the experiment.

Problem 3: Inconsistent or non-reproducible results in biological assays.

Possible Cause Suggested Solution
Undissolved Compound: The compound is not fully dissolved, leading to variations in the actual concentration.1. Visually Inspect for Precipitate: Before use, carefully inspect all solutions for any signs of precipitation. 2. Filter the Solution: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Quantify Concentration: Use HPLC to confirm the concentration of your final working solution.
Interaction with Assay Components: Components in the cell culture media or assay buffer (e.g., proteins) may interact with the compound, reducing its effective soluble concentration.Simplify the Medium: If possible, test the compound's solubility in a simpler buffer to identify potential interactions.

Data Presentation: Illustrative Solubility Data

The following tables provide examples of how to structure and present quantitative solubility data for this compound. Note: This data is for illustrative purposes only and should be determined experimentally.

Table 1: Solubility in Various Solvents (Illustrative Example)

SolventTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)25< 1
Ethanol25> 10,000
DMSO25> 20,000

Table 2: Effect of Co-solvents on Aqueous Solubility (Illustrative Example)

Co-solvent System (in PBS pH 7.4)Temperature (°C)Solubility (µg/mL)Fold Increase
5% Ethanol251515x
10% Ethanol254040x
5% PEG 400252525x
10% PEG 400256565x

Table 3: Effect of Cyclodextrins on Aqueous Solubility (Illustrative Example)

Cyclodextrin (in Water)Temperature (°C)Solubility (µg/mL)Fold Increase
10 mM HP-β-CD255050x
20 mM HP-β-CD25110110x
10 mM SBE-β-CD258080x
20 mM SBE-β-CD25180180x

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Protocol 2: Solubility Enhancement using a Co-solvent System

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 20 mg/mL in DMSO).

  • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • To create a 5% co-solvent system, for example, add 50 µL of the organic solvent (e.g., ethanol) to 950 µL of the aqueous buffer.

  • Add the compound's stock solution to the co-solvent/buffer mixture to achieve the final desired concentration. It is crucial to add the stock solution while vortexing to ensure rapid mixing.[4]

  • Visually inspect for any precipitation. For quantitative analysis, use the shake-flask method as described above with the co-solvent system as the solvent.

Protocol 3: Phase-Solubility Study with Cyclodextrins (Higuchi and Connors Method)

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD).[9]

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Agitate the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Filter the samples through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in each filtrate using HPLC-UV.

  • Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The type of curve (e.g., A-type, B-type) provides information about the stoichiometry and stability of the inclusion complex.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_optimization Optimization Strategies cluster_analysis Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) screen_aqueous Test Solubility in Aqueous Buffer prep_stock->screen_aqueous precipitate Precipitation? screen_aqueous->precipitate cosolvent Co-solvent Addition (e.g., Ethanol, PEG 400) precipitate->cosolvent Yes ph_adjust pH Adjustment precipitate->ph_adjust Yes cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) precipitate->cyclodextrin Yes quantify Quantify Solubility (e.g., HPLC) precipitate->quantify No cosolvent->quantify ph_adjust->quantify cyclodextrin->quantify compare Compare Results & Select Optimal Method quantify->compare

Caption: Experimental workflow for solubility optimization.

troubleshooting_workflow start Start: Compound Precipitates in Aqueous Solution check_conc Is the concentration above expected solubility? start->check_conc check_mixing Is mixing adequate? (Vortexing during dilution) check_conc->check_mixing No lower_conc Solution: Lower the working concentration check_conc->lower_conc Yes sol_strategy Implement Solubility Enhancement Strategy check_mixing->sol_strategy Yes improve_mixing Solution: Improve mixing technique check_mixing->improve_mixing No select_strategy Select Strategy: - Co-solvents - pH Adjustment - Cyclodextrins sol_strategy->select_strategy end_soluble End: Compound Soluble lower_conc->end_soluble improve_mixing->end_soluble select_strategy->end_soluble

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Troubleshooting HPLC Separation of Phloroglucinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of phloroglucinol and its isomers, pyrogallol and hydroxyquinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of phloroglucinol isomers in a question-and-answer format.

Q1: My phloroglucinol isomers are co-eluting or have poor resolution. What should I do?

A1: Co-elution, where two or more isomers elute at or very near the same time, is a frequent challenge. To improve separation, a systematic approach to optimizing the chromatographic conditions is necessary.

Troubleshooting Steps for Co-elution:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion generally increases retention time and may improve separation.

    • Change Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.

    • Control pH: Since phloroglucinol isomers are ionizable phenolic compounds, the pH of the mobile phase is a critical factor.[1] Adjusting the pH can alter the ionization state of the isomers and significantly impact their retention and selectivity. A good starting point is a slightly acidic mobile phase (pH 2.5-3.5) using additives like formic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups.[2][3]

  • Evaluate the Stationary Phase:

    • If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For positional isomers like benzenetriols, consider columns that offer different selectivities.

    • C18 Columns: A good starting point for reversed-phase separation.[3][4]

    • Phenyl or Pentafluorophenyl (PFP) Columns: These can provide alternative selectivities for aromatic compounds through π-π interactions.

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

    • Change Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

Q2: I'm observing significant peak tailing for my isomer peaks. What is the cause and how can I fix it?

A2: Peak tailing, where a peak has an asymmetrical shape with a "tail," can compromise accurate quantification. For phenolic compounds like phloroglucinol isomers, this is often due to secondary interactions with the stationary phase.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of the phloroglucinol isomers, causing tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups.[2][3] Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.

    • Solution: Replace the guard column and/or flush the analytical column. If the problem persists, the analytical column may need to be replaced.

Q3: My retention times are shifting from one injection to the next. Why is this happening?

A3: Unstable retention times can make peak identification unreliable and indicate a problem with the HPLC system's stability or the method's robustness.

Potential Causes for Shifting Retention Times:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a new mobile phase or after a gradient elution.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump or System Leaks: A leak in the system will cause fluctuations in the flow rate, leading to variable retention times.

    • Solution: Systematically check for leaks at all fittings and connections from the pump to the detector.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Data Presentation: HPLC Starting Conditions

ParameterRecommended Starting ConditionNotes
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)A versatile reversed-phase column suitable for these analytes.[3][4]
Mobile Phase Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic AcidThe organic/aqueous ratio will need significant optimization. The acidic modifier is crucial for good peak shape.[2][3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution.
Column Temperature 30 °CUsing a column oven improves reproducibility.
Detection Wavelength ~265 nmPhloroglucinol has a UV absorbance maximum around this wavelength. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.[4]
Injection Volume 5-10 µLShould be optimized based on sample concentration and detector sensitivity.

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg each of phloroglucinol, pyrogallol, and hydroxyquinol reference standards.

    • Dissolve each standard in a 10 mL volumetric flask using methanol or a mixture of water and methanol to create individual 1 mg/mL stock solutions.

  • Working Standard Solution:

    • Prepare a mixed working standard solution by appropriately diluting the stock solutions with the initial mobile phase to a final concentration suitable for your detector's linear range (e.g., 10-50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the phloroglucinol isomers in the initial mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: Systematic Approach to Method Development

  • Initial Scoping Run:

    • Equilibrate the C18 column with the starting mobile phase (e.g., 20:80 Acetonitrile:Water with 0.1% Formic Acid) for at least 30 minutes.

    • Inject the mixed working standard and run the analysis.

  • Mobile Phase Optimization:

    • If co-elution occurs, systematically adjust the mobile phase composition. First, try a gradient elution from a low to a high concentration of the organic solvent to determine the approximate elution conditions for each isomer.

    • Based on the gradient run, develop an isocratic or a refined gradient method.

    • If separation is still inadequate, prepare mobile phases with different pH values (e.g., by adjusting the concentration of formic acid or switching to a phosphate buffer) to assess the impact on selectivity.

  • Stationary Phase Screening:

    • If satisfactory separation cannot be achieved on a C18 column, screen other column chemistries, such as a Phenyl or PFP column, using the most promising mobile phase conditions.

Mandatory Visualizations

Troubleshooting_CoElution start Poor Resolution or Co-eluting Peaks mobile_phase Optimize Mobile Phase start->mobile_phase solvent_ratio Adjust Organic:Aqueous Ratio mobile_phase->solvent_ratio Step 1 change_solvent Switch Organic Solvent (ACN <-> MeOH) solvent_ratio->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., 2.5-3.5) change_solvent->adjust_ph stationary_phase Change Stationary Phase adjust_ph->stationary_phase If still unresolved end_good Separation Achieved adjust_ph->end_good c18 Start with C18 stationary_phase->c18 Start phenyl_pfp Try Phenyl or PFP Column c18->phenyl_pfp If needed flow_temp Adjust Flow Rate & Temperature phenyl_pfp->flow_temp Fine-tuning lower_flow Decrease Flow Rate flow_temp->lower_flow adjust_temp Vary Column Temperature lower_flow->adjust_temp adjust_temp->end_good

Caption: Troubleshooting workflow for co-eluting phloroglucinol isomers.

Experimental_Workflow prep Sample & Standard Preparation hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Inject Sample/Standard equilibration->injection data_acq Data Acquisition injection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Reporting analysis->report

Caption: General experimental workflow for HPLC analysis.

Logical_Relationships peak_shape Poor Peak Shape? tailing Tailing? peak_shape->tailing Yes good_shape Good Peak Shape peak_shape->good_shape No fronting Fronting? tailing->fronting No add_acid Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) tailing->add_acid Yes check_overload_fronting Reduce Sample Concentration fronting->check_overload_fronting Yes fronting->good_shape No check_overload_tailing Reduce Sample Concentration add_acid->check_overload_tailing solvent_mismatch Ensure Sample is Dissolved in Mobile Phase check_overload_fronting->solvent_mismatch

Caption: Decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Synthesis of Substituted Acylphloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted acylphloroglucinols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of substituted acylphloroglucinols, particularly via Friedel-Crafts acylation.

Problem 1: Low or No Yield of the Desired Acylphloroglucinol

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst is crucial for the acylation reaction. Moisture in the reaction environment can deactivate it.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[1][2]

  • Suboptimal Catalyst Choice: The choice of catalyst can significantly impact the reaction's success and yield.

    • Solution: Consider screening different Lewis acids. While traditional catalysts like AlCl₃ are used, modern alternatives like silica sulfuric acid (SSA)[3][4], methanesulfonic acid (MSA)[3], or BF₃·OEt₂[5] have shown high efficiency, sometimes under milder conditions. For instance, a high yield of 95% for 2,4-diacetylphloroglucinol (DAPG) was achieved using SSA under ultrasound-assisted, solvent-free conditions.[3][4]

  • Incorrect Reaction Temperature: The reaction temperature can be a critical factor. Some reactions require heating to overcome the activation energy, while excessive heat can lead to decomposition or side reactions.[1]

    • Solution: Optimize the reaction temperature. For example, the synthesis of DAPG using SSA was optimized at 60°C.[3][4] It is often recommended to start the reaction at a lower temperature (e.g., 0°C) and gradually warm to room temperature, monitoring progress via TLC.[2]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] However, be aware that extended reaction times can sometimes lead to the formation of by-products.[3]

  • Inappropriate Solvent: The solvent plays a role in reactant solubility and reaction rates.

    • Solution: Aprotic solvents like dichloromethane (DCM) or nitromethane are commonly used in Friedel-Crafts acylations.[2][6] In some cases, solvent-free conditions or the use of greener solvents like ethyl acetate have proven effective.[3][4][5]

Problem 2: Formation of Multiple Products (e.g., polyacylation or O-acylation)

Possible Causes and Solutions:

  • Highly Activated Substrate: Phloroglucinol is a highly activated aromatic ring, making it susceptible to multiple acylations.[1][4]

    • Solution: Carefully control the stoichiometry of the acylating agent. Using a continuous flow setup has been shown to prevent the formation of diacetylated products in some cases.[5] Protecting the hydroxyl groups as esters before acylation can also be a strategy to control reactivity.[1]

  • Reaction Conditions Favoring O-acylation: The hydroxyl groups of phloroglucinol can compete with the aromatic ring for the acylating agent, leading to O-acylated by-products. The initial O-acylation can be followed by a Fries rearrangement to the desired C-acylated product.[4]

    • Solution: The choice of catalyst and reaction conditions can influence the C- vs. O-acylation ratio. Some protocols are designed to favor the Fries rearrangement.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Formation of Complex Mixtures: The presence of starting materials, catalysts, and various by-products can complicate purification.

    • Solution: Optimize the reaction to minimize by-product formation. A proper work-up procedure is essential to remove the catalyst and other water-soluble impurities. Column chromatography is a common purification method.[3] In some optimized protocols, column chromatography-free purification has been achieved.[3][4]

  • Product Instability: The desired acylphloroglucinol may be sensitive to the purification conditions.

    • Solution: Use appropriate purification techniques and avoid harsh conditions (e.g., extreme pH or high temperatures) if the product is known to be unstable.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for improving the yield of my acylphloroglucinol synthesis?

A1: The most critical parameters to optimize are the choice of catalyst, catalyst loading, reaction temperature, and reaction time.[3][4] The stoichiometry of your reactants (phloroglucinol derivative and acylating agent) is also crucial.[1]

Q2: Can I use amine-substituted phloroglucinols in a Friedel-Crafts acylation?

A2: Generally, aromatic compounds with amino groups are not suitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst, deactivating the aromatic ring.[1]

Q3: How can I improve the regioselectivity of the acylation on a substituted phloroglucinol?

A3: The regioselectivity is primarily governed by the directing effects of the existing substituents on the phloroglucinol ring. Ortho- and para-directing groups will favor acylation at these positions. Steric hindrance from both the acylating agent and the substituents can also influence the outcome, often favoring the less sterically hindered position.[1]

Q4: Are there greener alternatives to traditional Friedel-Crafts acylation methods?

A4: Yes, several greener approaches have been developed. These include the use of heterogeneous, recyclable catalysts like silica sulfuric acid (SSA)[3][4], solvent-free reaction conditions[3][4], and the use of biomass-derived solvents like ethyl acetate.[5] Ultrasound-assisted synthesis can also reduce reaction times and energy consumption.[3][4]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,4-Diacetylphloroglucinol (DAPG)

CatalystAcylating AgentSolventMethodTemperature (°C)TimeYield (%)Reference
Silica Sulphuric Acid (SSA)Acetic AnhydrideSolvent-freeUltrasound6015-20 min95[3][4]
Methanesulfonic Acid (MSA)Acetic AnhydrideSolvent-freeUltrasound60-82[3]
MSA/Acetic AcidAcetic AnhydrideSolvent-freeUltrasound60-88[3]
BF₃·OEt₂Acetic AnhydrideEthyl AcetateContinuous Flow-1 min≥ 98[5]
CuSO₄·5H₂OAcetic AnhydrideEthyl AcetateStirringRoom Temp.8-23 hGood to Excellent[4]
AlCl₃Acid ChlorideNitrobenzene/CS₂Conventional--Low[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 2,4-Diacetylphloroglucinol (DAPG) using Silica Sulfuric Acid (SSA)

This protocol is adapted from a greatly improved and greener procedure for DAPG synthesis.[3]

Materials:

  • Phloroglucinol (1 mmol)

  • Acetic anhydride (2 mmol)

  • Silica sulfuric acid (SSA) catalyst (10% w/w)

Procedure:

  • In a reaction vessel, combine phloroglucinol, acetic anhydride, and the SSA catalyst.

  • Place the vessel in an ultrasound bath.

  • Irradiate the mixture at 60°C for 15-20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the catalyst particles by hot filtration and centrifugation.

  • The product can be further purified if necessary, although this method may not require column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Check Reagents & Conditions - Anhydrous? - Reagents fresh? start->check_reagents check_reagents->start Issue Found & Corrected check_catalyst Evaluate Catalyst - Active? - Appropriate choice? check_reagents->check_catalyst Reagents OK check_catalyst->start Issue Found & Corrected optimize_temp Optimize Temperature - Too low/high? check_catalyst->optimize_temp Catalyst OK optimize_temp->start Issue Found & Corrected optimize_time Optimize Reaction Time - Monitor by TLC optimize_temp->optimize_time Temp Optimized optimize_time->start Issue Found & Corrected purification Review Purification - Proper work-up? - Product stable? optimize_time->purification Time Optimized purification->start Issue Found & Corrected success Yield Improved purification->success

Caption: A stepwise workflow for troubleshooting low yields.

Reaction_Parameters Key Parameters Influencing Yield Yield Product Yield Catalyst Catalyst (Choice & Loading) Catalyst->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Stoichiometry Stoichiometry Stoichiometry->Yield

Caption: Interrelated factors affecting the final product yield.

References

Technical Support Center: Degradation Pathways of Methylated Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of methylated phloroglucinols. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the principal anaerobic degradation pathways for phloroglucinols?

A1: Anaerobic degradation of the core phloroglucinol structure has been primarily elucidated in two bacterial pathways: the Clostridial and Collinsella pathways. Both pathways initiate with the reduction of phloroglucinol to dihydrophloroglucinol.[1][2] The key difference lies in the subsequent cleavage of the intermediate, (S)-3-hydroxy-5-oxohexanoate.

  • Clostridial Pathway: This pathway, characterized in organisms like Clostridium scatologenes, involves the cleavage of (S)-3-hydroxy-5-oxohexanoate into acetoacetate and acetoacetyl-CoA, which then enter butyrate fermentation, ultimately producing acetate and butyrate.[3][4]

  • Collinsella Pathway: Identified in Collinsella sp., this pathway utilizes an aldolase to cleave (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone.[1][2]

Q2: How does methylation affect the degradation of phloroglucinols?

A2: While the degradation of phloroglucinol is well-documented, specific pathways for methylated phloroglucinols are less characterized in current literature. It is hypothesized that the initial step involves enzymatic demethylation to yield the parent phloroglucinol molecule, which then enters the established degradation pathways. This is supported by the existence of various microbial O-demethylases that act on other methylated aromatic compounds, such as lignin derivatives.

Q3: What types of enzymes are likely involved in the demethylation of methylated phloroglucinols?

A3: Based on studies of similar methylated aromatic compounds, the enzymatic machinery for demethylation likely includes:

  • Cytochrome P450 Aromatic O-Demethylases: These are known for their ability to demethylate a wide range of aromatic substrates.

  • Monooxygenases and Dioxygenases: These enzymes can hydroxylate the aromatic ring, which can be a prerequisite for demethylation or ring cleavage.

  • Methyltransferases (in reverse): While O-methyltransferases are responsible for the biosynthesis of methylated phloroglucinols, the potential for reversible reactions or the existence of demethylating counterparts is plausible.

Q4: My microbial culture is not degrading the methylated phloroglucinol. What are the possible reasons?

A4: Several factors could contribute to the lack of degradation:

  • Absence of Demethylating Enzymes: The selected microbial strain or consortium may lack the specific O-demethylase enzymes required to remove the methyl groups from the phloroglucinol ring.

  • Toxicity of the Methylated Compound: The specific methylated phloroglucinol or its concentration may be toxic to the microorganisms.

  • Inappropriate Culture Conditions: The pH, temperature, redox potential, or nutrient availability may not be optimal for the activity of the required enzymes.

  • Lack of Acclimation: The microbial culture may require a period of adaptation to induce the expression of the necessary degradation enzymes.

Troubleshooting Guides

Issue 1: No observable degradation of the methylated phloroglucinol substrate.
Possible Cause Troubleshooting Step
Microorganism lacks the necessary demethylase enzymes. 1. Screen different microbial strains or consortia known for degrading aromatic compounds. 2. Consider bioaugmentation by introducing a microorganism with known O-demethylase activity.
Substrate toxicity. 1. Perform a dose-response experiment to determine the inhibitory concentration of the methylated phloroglucinol. 2. Start with a lower substrate concentration and gradually increase it as the culture adapts.
Suboptimal culture conditions. 1. Optimize pH, temperature, and nutrient medium composition based on the requirements of the microbial culture. 2. For anaerobic cultures, ensure strict anoxic conditions by using appropriate techniques (e.g., anaerobic chamber, flushing with N₂/CO₂).
Lack of enzyme induction. 1. Acclimate the culture by pre-exposing it to low concentrations of the methylated phloroglucinol or a structurally similar inducer compound.
Issue 2: Slow or incomplete degradation of the methylated phloroglucinol.
Possible Cause Troubleshooting Step
Rate-limiting demethylation step. 1. Analyze for the accumulation of the methylated phloroglucinol and the appearance of phloroglucinol to confirm demethylation is occurring. 2. If demethylation is slow, consider co-culturing with a strain that has high demethylase activity.
Accumulation of inhibitory intermediates. 1. Use analytical techniques (e.g., HPLC, GC-MS) to identify and quantify potential intermediates. 2. If an intermediate is accumulating, investigate its potential toxicity or the downstream metabolic bottleneck.
Nutrient limitation. 1. Ensure that essential nutrients, co-factors, and electron acceptors (for anaerobic respiration) are not limiting.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Phloroglucinol Degradation Pathway

This protocol is adapted from studies on Clostridium scatologenes and can be used to assay the activity of the core degradation pathway.

Materials:

  • Purified recombinant enzymes: Phloroglucinol Reductase (PGR), Dihydrophloroglucinol Cyclohydrolase (DPGC), (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD), and Triacetate Acetoacetate-lyase (TAL).

  • Substrates: Phloroglucinol, NADPH, Acetyl-CoA.

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

Procedure:

  • Combine the purified enzymes, phloroglucinol, NADPH, and acetyl-CoA in the reaction buffer.

  • Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzymes.

  • Monitor the reaction over time by taking aliquots and quenching the reaction (e.g., with acid).

  • Analyze the reaction products by LC-MS to detect the disappearance of phloroglucinol and the formation of intermediates and final products.

Protocol 2: Monitoring Degradation using HPLC

This method can be adapted for the simultaneous quantification of phloroglucinol and trimethylphloroglucinol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • Acetonitrile and water (e.g., 1:1 v/v), with pH adjusted to 3 with phosphoric acid.

Procedure:

  • Prepare standard solutions of the methylated phloroglucinol and phloroglucinol.

  • Inject samples from the microbial culture (after appropriate filtration and dilution) into the HPLC system.

  • Detect the compounds by UV absorbance at a suitable wavelength (e.g., 242 nm).

  • Quantify the compounds by comparing their peak areas to the standard curves.

Data Presentation

Table 1: Key Enzymes in Anaerobic Phloroglucinol Degradation
Enzyme Abbreviation Function Cofactor(s) Pathway
Phloroglucinol ReductasePGRReduction of phloroglucinol to dihydrophloroglucinolNADPHBoth
Dihydrophloroglucinol CyclohydrolaseDPGCRing opening of dihydrophloroglucinolMn²⁺Both
(S)-3-hydroxy-5-oxo-hexanoate DehydrogenaseTfDOxidation of (S)-3-hydroxy-5-oxo-hexanoateNAD(P)⁺Clostridial
Triacetate Acetoacetate-lyaseTALCleavage of the linear triketide intermediateAcetyl-CoAClostridial
(S)-3-hydroxy-5-oxohexanoate AldolaseHOHACleavage of (S)-3-hydroxy-5-oxohexanoate-Collinsella
Malonate-semialdehyde DehydrogenaseMSDHConversion of malonate semialdehyde to CO₂ and acetyl-CoANADP⁺Collinsella

Visualizations

inferred_degradation_pathway cluster_demethylation Step 1: Inferred Demethylation cluster_core_pathway Step 2: Core Anaerobic Degradation methylated_pg Methylated Phloroglucinol pg Phloroglucinol methylated_pg->pg O-demethylase (e.g., P450) dpg Dihydrophloroglucinol pg->dpg Phloroglucinol Reductase (PGR) hhoh (S)-3-hydroxy-5- oxohexanoate dpg->hhoh Dihydrophloroglucinol Cyclohydrolase (DPGC) products Further Metabolism hhoh->products Ring Cleavage (e.g., TAL, HOHA)

Caption: Inferred degradation pathway for methylated phloroglucinols.

experimental_workflow start Start: Anaerobic Microbial Culture + Methylated Phloroglucinol sampling Time-course Sampling start->sampling hplc HPLC Analysis: Quantify Substrate & Phloroglucinol sampling->hplc gcms GC-MS Analysis: Identify Intermediates sampling->gcms data Data Analysis: Degradation Kinetics hplc->data gcms->data conclusion Conclusion: Pathway Elucidation data->conclusion

Caption: Experimental workflow for studying microbial degradation.

References

Technical Support Center: Refining and Purifying Complex Phloroglucinol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining and purification of complex phloroglucinol mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying complex phloroglucinol mixtures?

A1: Researchers often face several challenges when purifying complex phloroglucinol mixtures, primarily due to the inherent chemical properties of these compounds and the complexity of the matrices they are extracted from. Key challenges include:

  • Structural Similarity of Derivatives: Phloroglucinol and its derivatives often have very similar polarities and molecular weights, making them difficult to separate using conventional chromatographic techniques.[1][2]

  • Oxidative Instability: Phloroglucinols are susceptible to oxidation, which can lead to sample degradation and the formation of colored impurities, complicating purification and analysis.[3][4]

  • Presence of Co-extractives: Crude extracts from natural sources, such as brown algae, often contain a complex mixture of other compounds like polysaccharides, proteins, and other polyphenols, which can interfere with purification.[1][5]

  • Hydrate Formation: Phloroglucinol can form hydrates, which can affect its physical properties and complicate purification processes like crystallization.[6][7]

  • Low Abundance of Target Compounds: In many natural sources, the specific phloroglucinol derivative of interest may be present in low concentrations, requiring efficient and selective purification methods to achieve high purity.

Q2: My phloroglucinol extract is turning brown. What is causing this and how can I prevent it?

A2: A brown coloration in your phloroglucinol extract is a common sign of oxidation. Phloroglucinols are phenolic compounds that are sensitive to light, heat, and oxygen, leading to the formation of colored quinone-type byproducts.

Prevention Strategies:

  • Use of Antioxidants: Adding an antioxidant like ascorbic acid during the extraction process can help mitigate oxidation.[3]

  • Control of pH: Lowering the pH of the extraction solvent can also help to stabilize the phloroglucinols.[3]

  • Temperature Control: Perform extraction and purification steps at reduced temperatures to minimize thermal degradation.[3]

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by excluding oxygen.

  • Light Protection: Protect your samples from light by using amber glassware or wrapping containers in aluminum foil.

Q3: I am having difficulty crystallizing my purified phloroglucinol. What can I do?

A3: Crystallization of phloroglucinols can be challenging due to factors like high purity requirements, the presence of residual solvents, and the compound's propensity to form oils.

Troubleshooting Tips:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the phloroglucinol sparingly at room temperature but completely at an elevated temperature.[8] Common solvent systems include water, toluene, and xylene.[9][10]

  • Seeding: Introducing a small seed crystal of pure phloroglucinol can initiate crystallization.[11]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[11]

  • Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil.[11]

  • Solvent Evaporation: If crystals do not form upon cooling, slowly evaporating the solvent can increase the concentration and induce crystallization.

Troubleshooting Guides

Guide 1: Poor Separation in Column Chromatography

Issue: Co-elution of phloroglucinol derivatives with similar polarities.

dot```dot graph Troubleshooting_Column_Chromatography { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Poor Separation in\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Verify TLC Separation", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeSolvent [label="Optimize Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeStationary [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GradientElution [label="Implement Gradient Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpecialtyColumn [label="Consider Specialty Columns\n(e.g., Sephadex LH-20)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCC [label="Alternative: Counter-Current\nChromatography (CCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Separation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckTLC [label="Initial Check"]; CheckTLC -> OptimizeSolvent [label="Good Separation on TLC?"]; CheckTLC -> ChangeStationary [label="Poor Separation on TLC"]; OptimizeSolvent -> GradientElution [label="Still Co-eluting"]; ChangeStationary -> SpecialtyColumn; GradientElution -> Success; SpecialtyColumn -> Success; ChangeStationary -> CCC; CCC -> Success; }

Caption: Troubleshooting workflow for low yield after recrystallization.

Detailed Steps:

  • Review Solvent Choice and Volume: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. [11]Use the minimum amount of hot solvent necessary to fully dissolve your compound. [12]2. Optimize Cooling Process: Cool the solution slowly to room temperature, and then in an ice bath. Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter, resulting in product loss. [11]3. Analyze Mother Liquor: After filtration, check the mother liquor for the presence of your product. This can be done by TLC or by evaporating a small amount of the filtrate to see if a solid residue forms.

  • Attempt a Second Crop of Crystals: If a significant amount of product remains in the mother liquor, you can attempt to obtain a second crop of crystals by concentrating the filtrate and repeating the cooling process. Be aware that the second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Purification of Phloroglucinol Derivatives using Counter-Current Chromatography (CCC)

This protocol is based on the method described for the isolation of five phloroglucinol derivatives from Agrimonia pilosa Ledeb. [13][14] Methodology:

  • Crude Extract Preparation: A crude extract containing the phloroglucinol mixture is obtained from the plant material.

  • Two-Step Elution:

    • Step 1: The crude extract (e.g., 371.0 mg) is subjected to CCC using a two-phase solvent system of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v). This initial step separates the mixture into less complex fractions (e.g., Sample Ι containing three components and Sample ΙΙ containing two components). [13][14] * Step 2: Each fraction is then further purified by closed-loop recycling CCC with a solvent system of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v). This step isolates the individual phloroglucinol derivatives. [13][14]3. Purity Analysis: The purity of the isolated compounds is determined by HPLC, with purities exceeding 95% being achievable. [13][14]

Protocol 2: Recrystallization of Crude Phloroglucinol

This protocol is adapted from methods described for the purification of phloroglucinol. [9][10] Methodology:

  • Dissolution: Dissolve the crude phloroglucinol in a suitable solvent such as toluene, xylene, or water at an elevated temperature (e.g., 90-100°C for water, or boiling for toluene/xylene). [9][10]2. Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 3-4% of the crude phloroglucinol mass) and reflux for a short period (e.g., 30 minutes) to adsorb colored impurities. [10]3. Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated carbon and any other insoluble impurities. [10][12]4. Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 60°C). [9]

Quantitative Data Summary

Purification MethodStarting MaterialSolvent System(s)YieldPurityReference
Counter-Current Chromatography371.0 mg crude extract1. n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v)2. n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v)Pseudo-aspidin: 17.8 mgα-kosin: 18.5 mgAgripinol A: 6.4 mgAgripinol B: 8.7 mgAgripinol C: 13.6 mg>95%[13][14]
RecrystallizationCrude PhloroglucinolWater71.6 - 73.2%99.9%[10]
Macroporous Adsorption Resin (DM-130)Crude extract from Dryopteris crassirhizomaAdsorption: Aqueous solutionDesorption: 80% ethanol-11.5-fold increase in purity[15]
Sephadex LH-20 Column ChromatographyPartially purified Rosenvingea intricata extractGradient elution with methanolHighly enriched fraction (F-3)32.47 GAE mg/g (phenolic content)45.65 PHL mg/g (phlorotannin content)[16]

References

Validation & Comparative

"2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol vs other enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the enzyme inhibitory potential of phloroglucinol derivatives compared to standard inhibitors. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The inhibitory potency of various phloroglucinol derivatives against key enzymes is summarized below, alongside standard inhibitors for a comprehensive comparison. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.

Enzyme TargetCompoundClassKi (nM)IC50 (µM)
Acetylcholinesterase (AChE) Phloroglucinol Derivative (unspecified)Phloroglucinol1.14 - 3.92-
Eucalyprobusone C & D (mixture)Dimeric Acylphloroglucinol-2.55
Eucalyprobusal FMeroterpenoid-3.22
Eucalyprobusone CDimeric Acylphloroglucinol-3.82
DonepezilStandard Inhibitor-0.021
TacrineStandard Inhibitor-0.12 - 0.2
Butyrylcholinesterase (BChE) Phloroglucinol Derivative (unspecified)Phloroglucinol0.24 - 1.64-
NeostigmineStandard Inhibitor-0.084
α-Glucosidase Phloroglucinol Derivative (unspecified)Phloroglucinol6.73 - 51.10-
Phloroglucinol Derivative 3Phloroglucinol-5.07
Phloroglucinol Derivative 1Phloroglucinol-10.60
AcarboseStandard Inhibitor--
Carbonic Anhydrase I (hCA I) Phloroglucinol Derivative (unspecified)Phloroglucinol1.80 - 5.10-
4-p-methoxycinnamyl phloroglucinolPhloroglucinol Derivative77,000-
AcetazolamideStandard Inhibitor--
Carbonic Anhydrase II (hCA II) Phloroglucinol Derivative (unspecified)Phloroglucinol1.14 - 5.45-
Phenolic Compound 6Phenol210,000-
AcetazolamideStandard Inhibitor--

Note: The unspecified phloroglucinol derivatives represent a series of novel compounds with Ki values within the indicated range as reported in a study.[1] The specific structures of these compounds were not detailed in the initial search results. Data for Eucalyprobusones and Eucalyprobusal are from a study on acylphloroglucinols from Eucalyptus robusta.[2] Data for Phloroglucinol Derivatives 1 and 3 are from a study on compounds isolated from Syzygium fluviatile.[3][4][5][6] Data for 4-p-methoxycinnamyl phloroglucinol and Phenolic Compound 6 are from a study on synthetic phloroglucinol derivatives.[7][8][9]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activities against AChE and BChE are commonly determined using a modified Ellman's spectrophotometric method.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Procedure:

  • A solution of the enzyme (AChE from electric eel or BChE from equine serum) in a suitable buffer (e.g., Tris-HCl, pH 8.0) is prepared.

  • The test compound (phloroglucinol derivative or standard inhibitor) is pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

  • The change in absorbance is monitored kinetically with a microplate reader.

  • The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a control (containing no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is typically evaluated by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Principle: α-Glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Procedure:

  • A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8).

  • The test compound is pre-incubated with the enzyme solution for a defined time (e.g., 10 minutes) at 37°C.

  • The substrate pNPG is added to start the reaction, and the mixture is incubated for another period (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by adding a solution of sodium carbonate.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • The inhibitory activity is calculated as a percentage of the control, and IC50 values are determined from the dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

The esterase activity of human carbonic anhydrase I and II (hCA I and II) is assayed using p-nitrophenyl acetate (p-NPA) as the substrate.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is monitored spectrophotometrically at 348 nm.

Procedure:

  • Purified hCA I and hCA II are used.

  • The assay is performed in a Tris-SO4 buffer (pH 7.4).

  • The enzyme is added to a solution containing the buffer and the test inhibitor.

  • The reaction is initiated by the addition of the substrate, p-NPA.

  • The change in absorbance is recorded over a period of time (e.g., 3 minutes) at 25°C.

  • The inhibitory effect is determined by comparing the enzyme activity with and without the inhibitor, and Ki values are calculated.

Visualizing the Cholinergic Synapse and AChE Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by compounds like phloroglucinol derivatives can affect neurotransmission.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds to Phloroglucinol Phloroglucinol Derivative Phloroglucinol->AChE Inhibits Postsynaptic Postsynaptic Membrane Receptor->Postsynaptic Signal Transmission

References

Comparative Guide to Structural Analogues of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of structural analogues of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. The information presented is collated from various experimental studies to facilitate research and development in the field of therapeutic phloroglucinol derivatives.

Phloroglucinol and its derivatives are a class of phenolic compounds that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The structural diversity of these compounds, arising from different acyl, alkyl, and glycosidic substitutions on the phloroglucinol core, leads to a spectrum of biological potencies and mechanisms of action. This guide focuses on comparing the performance of key structural analogues based on available experimental data.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of various phloroglucinol derivatives. These compounds share a common phloroglucinol scaffold but differ in their substitution patterns, providing insights into structure-activity relationships.

Table 1: Anti-inflammatory Activity of Phloroglucinol Analogues

Compound/AnalogueTargetBioassayIC50 (µM)Cell LineReference
Diacylphloroglucinol iNOSNitric Oxide Production19.0RAW 264.7 macrophages[4]
NF-κBLuciferase Reporter Assay34.0SW1353 chondrosarcoma[4]
Alkylated Acylphloroglucinol iNOSNitric Oxide Production19.5RAW 264.7 macrophages[4]
NF-κBLuciferase Reporter Assay37.5SW1353 chondrosarcoma[4]
Phloroglucinol iNOSNitric Oxide Production~20-40 (conc. for ~40% inhibition)RAW 264.7 macrophages[5]
Pyrogallol-phloroglucinol-6,6'-bieckol DPPH RadicalESR Spectroscopy0.90-[6]
Alkyl RadicalESR Spectroscopy2.54-[6]
Hydroxyl RadicalESR Spectroscopy62.93-[6]
Superoxide RadicalESR Spectroscopy109.05-[6]
Lysidiside X DPPH RadicalSpectrophotometry12.0-[7]
Lysidiside Y DPPH RadicalSpectrophotometry11.8-[7]

Table 2: Antioxidant Activity of Phloroglucinol Analogues

Compound/AnalogueBioassayIC50 (µg/mL)Reference
Phloroglucinol DPPH Radical Scavenging42 ± 1.00[8]
Nitric Oxide Radical Scavenging53.66 ± 1.52[8]
Superoxide Radical Scavenging102 ± 2.00[8]
Hydroxyl Radical Scavenging180 ± 3.60[8]
Hydrogen Peroxide Scavenging52.3 ± 1.52[8]
Gallic Acid (for comparison) DPPH Radical Scavenging30.53 µM[9]
Phloroglucinol DPPH Radical Scavenging45.72 µM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

iNOS Inhibition Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophages.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere.[10]

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) and interferon-gamma (IFN-γ) (25 U/mL) to induce iNOS expression and NO production.[10]

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[10][11] An equal volume of supernatant is mixed with Griess reagent (1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-naphthyl-ethylenediamine in 2.5% phosphoric acid).[10]

  • Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.[11]

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of the NF-κB signaling pathway using a luciferase reporter gene.

  • Cell Line: Human chondrosarcoma cells (SW1353) or other suitable cell lines (e.g., HEK293T) are used.

  • Transfection: Cells are co-transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[1]

  • Treatment: After transfection, cells are pre-treated with different concentrations of the test compound for 1-2 hours.[1]

  • Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.[1]

  • Incubation: Cells are incubated for 6-8 hours to allow for luciferase expression.[1]

  • Lysis and Measurement: Cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase assay system and a luminometer.[1][12]

  • Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.[1]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure: A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., ethanol or methanol).[9][11]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[9][11]

  • Measurement: The absorbance of the solution is measured at a wavelength of 517 nm.[9][11]

  • Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by phloroglucinol derivatives and a general workflow for their bioactivity assessment.

NFkB_Signaling_Pathway cluster_nucleus Cellular Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Phloroglucinols Phloroglucinol Analogues Phloroglucinols->IKK_complex Inhibits Phloroglucinols->NFkB Inhibits Translocation NFkB_in_nucleus NF-κB DNA DNA NFkB_in_nucleus->DNA Binds to Promoter DNA->Gene_Expression Initiates Transcription

Caption: NF-κB signaling pathway and points of inhibition by phloroglucinol analogues.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Phloroglucinols Phloroglucinol Analogues Phloroglucinols->PI3K Inhibits Phloroglucinols->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by phloroglucinols.[13][14]

Experimental_Workflow cluster_0 In Vitro Bioactivity Assessment Compound Phloroglucinol Analogue Treatment Compound Treatment Compound->Treatment Cell_Culture Cell Culture (e.g., RAW 264.7, SW1353) Cell_Culture->Treatment Stimulation Stimulation (e.g., LPS, TNF-α) Treatment->Stimulation Assay Bioassay (e.g., Griess, Luciferase) Stimulation->Assay Data_Analysis Data Analysis (IC50 Calculation) Assay->Data_Analysis

Caption: General experimental workflow for assessing the bioactivity of phloroglucinol analogues.

References

A Comparative Guide to Analytical Methods for Phloroglucinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phloroglucinol is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and various research applications. This guide provides a comparative overview of validated analytical methods for the determination of phloroglucinol, with a focus on High-Performance Liquid Chromatography (HPLC) techniques.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different validated HPLC methods for the quantification of phloroglucinol, providing a clear comparison of their key validation parameters.

ParameterHPLC-MS/MSRP-HPLCRP-HPLC (Forced Degradation)
Linearity Range 1.976 - 988.0 ng/mL[1]256 - 384 µg/mL[2]80 - 120 µg/mL[3]
Correlation Coefficient (r²) 0.9998[1]0.999[2]0.9998[3]
Accuracy (% Recovery) Not explicitly stated as % recovery, but intra- and inter-day accuracy was within acceptable limits.[1]100.2% - 101.3%[2]98.55% ± 0.45%[3]
Precision (% RSD) Intra-day: 3.22% - 11.0% Inter-day: 3.74% - 10.2%[1]< 2%[2]Intra-day & Inter-day: Not explicitly stated in a single value, but the method was found to be precise.[3]
Lower Limit of Quantification (LLOQ) 1.976 ng/mL[1][4][5]Not ReportedNot Reported
Retention Time < 4.5 min[1][5]3.8 min[2]4.9 ± 0.1 min[3]
Detection Mass Spectrometry (MS/MS)[1][4][5]UV at 265 nm[2]UV at 220 nm[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information cited in the comparison table.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for bioequivalence and pharmacokinetic studies where low concentrations of phloroglucinol in biological matrices like human plasma are expected.[1][4][5]

  • Instrumentation: An HPLC system coupled with a tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1]

  • Column: A C18 column is typically used for separation.[1][4][5]

  • Mobile Phase: A common mobile phase composition is a mixture of methanol and water (e.g., 80:20 v/v) with a modifier like 0.02% formic acid.[1][4][5]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: Maintained at 35°C.[1]

  • Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) mode. For phloroglucinol, the transition of m/z 125.0 → 56.9 is monitored in negative ionization mode.[1][4]

  • Sample Preparation (for plasma): Liquid-liquid extraction is a common procedure. Paracetamol can be used as an internal standard (IS).[1][4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is robust and widely used for the quantification of phloroglucinol in pharmaceutical dosage forms.[2]

  • Instrumentation: A standard HPLC system with a PDA or UV detector.[2]

  • Column: An Inertsil ODS 3V C18 column (250 x 4.6 mm, 5 µm) is a suitable choice.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.136 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 90:10.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 265 nm.[2]

  • Sample Preparation (for tablets): A specific weight of powdered tablets is dissolved in a diluent, sonicated, and then diluted to the desired concentration with the diluent.[2]

RP-HPLC for Forced Degradation Studies

This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (phloroglucinol) from its degradation products.[3]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.[3]

  • Column: A Zorbax (SB-CN) column (250 mm x 4.6 mm, 5µm).[3]

  • Mobile Phase: An aqueous solution of 0.5 g/L of H3PO4 (85%).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 220 nm.[3]

  • Sample Preparation (for tablets): A quantity of powdered tablet equivalent to a specific amount of phloroglucinol is dissolved in distilled water, sonicated with the mobile phase, and diluted to the final concentration.[3]

Visualizing the Workflow and Method Comparison

To better understand the processes involved in method validation and comparison, the following diagrams have been generated.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation (ICH Guidelines) cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion start Define Analytical Requirements (e.g., Sensitivity, Matrix) select_methods Select Candidate Methods (e.g., HPLC-MS/MS, RP-HPLC) start->select_methods dev_method1 Develop & Optimize Method A select_methods->dev_method1 dev_method2 Develop & Optimize Method B select_methods->dev_method2 val_params Validate for: - Linearity - Accuracy - Precision - Specificity - LOD/LOQ - Robustness dev_method1->val_params dev_method2->val_params analyze_samples Analyze the Same Set of Samples with Both Validated Methods val_params->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results conclusion Determine Comparability and Select the Most Suitable Method compare_results->conclusion MethodComparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria cluster_application Primary Application phloroglucinol Phloroglucinol Quantification hplc_ms HPLC-MS/MS phloroglucinol->hplc_ms rp_hplc RP-HPLC-UV phloroglucinol->rp_hplc other_methods Other Methods (e.g., HPTLC, UV-Vis) phloroglucinol->other_methods criteria Sensitivity (LOD/LOQ) Selectivity/Specificity Accuracy & Precision Linearity & Range Cost & Throughput Robustness hplc_ms->criteria bioanalysis Bioanalysis (Plasma, Tissue) hplc_ms->bioanalysis Ideal for rp_hplc->criteria qc Quality Control (Pharmaceuticals) rp_hplc->qc Ideal for other_methods->criteria criteria:f0->bioanalysis High criteria:f1->bioanalysis Very High criteria:f2->qc High criteria:f3->qc Wide criteria:f4->qc Lower Cost, High Throughput

References

A Comparative Analysis of the Antimicrobial Spectra of Phloroglucinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Phloroglucinol derivatives, a class of naturally occurring phenolic compounds, have emerged as promising candidates in this regard. This guide provides a comparative overview of the antimicrobial spectra of various phloroglucinol derivatives, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of phloroglucinol derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values for several phloroglucinol derivatives against a panel of clinically relevant bacteria. Lower MIC values are indicative of higher antimicrobial potency.

Phloroglucinol DerivativeTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Acylphloroglucinol A5 Staphylococcus aureus (MRSA)0.981.95[1]
Olympicin A Staphylococcus aureus (MRSA)0.5 - 1Not Reported[2][3]
Olympicin B-E Staphylococcus aureus (MRSA)64 - 128Not Reported[2]
2,4-diacetylphloroglucinol (DAPG) Vancomycin-resistant Staphylococcus aureus (VRSA)4Not Reported
Phlorodipropanophenone Staphylococcus aureus (MRSA) & Methicillin-susceptible strains0.125 - 8Bactericidal
Olympiforin B Staphylococcus aureus1Not Reported[4]
RochC (Extract) Staphylococcus aureus0.625Not Reported[4]
Olympiforin B Streptococcus mutans3Not Reported[4]
RochC (Extract) Streptococcus mutans6Not Reported[4]

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the antimicrobial potential of phloroglucinol derivatives. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Protocol: Broth Microdilution Assay for MIC and MBC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the phloroglucinol derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Bacterial Strains: Use fresh, pure cultures of the target microorganisms grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

  • Growth Media: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.

  • Positive Control: A standard antibiotic with known efficacy against the test organisms (e.g., vancomycin for MRSA).

  • Negative Control: Broth medium without any antimicrobial agent or inoculum.

  • Inoculum Control: Broth medium with the bacterial inoculum but without any antimicrobial agent.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile broth.

  • Incubate the broth culture at 37°C until it reaches the log phase of growth, visually comparable to a 0.5 McFarland turbidity standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the stock solution of the phloroglucinol derivative to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a concentration gradient of the test compound.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Include positive, negative, and inoculum controls on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the phloroglucinol derivative that completely inhibits visible bacterial growth.

5. Determination of MBC:

  • To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC) and plate it onto an appropriate agar medium.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Antimicrobial Mechanism of Action

Phloroglucinol derivatives exert their antimicrobial effects through a multi-targeted approach, primarily involving the disruption of the bacterial cell membrane and the induction of oxidative stress.[5]

Proposed Mechanism of Action of Acylphloroglucinols

antimicrobial_mechanism cluster_compound Phloroglucinol Derivative cluster_bacterium Bacterial Cell PD Acylphloroglucinol Membrane Cell Membrane PD->Membrane Interacts with membrane lipids NADPH_Oxidase NADPH Oxidase Activation PD->NADPH_Oxidase Induces K_leakage K+ Ion Leakage Membrane->K_leakage Increased Permeability ROS Reactive Oxygen Species (ROS) Production DNA_Protein DNA & Protein Damage ROS->DNA_Protein Oxidative Damage CellDeath Cell Death DNA_Protein->CellDeath K_leakage->CellDeath NADPH_Oxidase->ROS

Dual antimicrobial action of acylphloroglucinols.

The lipophilic acyl side chains of these molecules are thought to facilitate their interaction with and insertion into the bacterial cell membrane.[6] This disrupts the membrane integrity, leading to increased permeability and the leakage of essential intracellular components such as potassium ions, ultimately resulting in cell death.[1][5]

Concurrently, some phloroglucinol derivatives can induce the production of reactive oxygen species (ROS) within the bacterial cell.[1][5] This is potentially mediated through the activation of enzymes like NADPH oxidase.[7] The resulting oxidative stress causes damage to vital cellular macromolecules, including DNA and proteins, contributing to the bactericidal effect.[8]

This dual mechanism of action, targeting both the cell envelope and intracellular components, makes the development of resistance by bacteria more challenging.

Conclusion

Phloroglucinol derivatives represent a promising class of antimicrobial agents with potent activity against a range of pathogens, including drug-resistant strains. Their multifaceted mechanism of action, primarily involving membrane disruption and oxidative stress, makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a foundation for researchers to compare and evaluate these compounds in the ongoing search for novel therapeutics to combat infectious diseases.

References

Unlocking the Potential of Acylphloroglucinols: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of substituted acylphloroglucinols, a class of phenolic compounds with promising therapeutic applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of novel and more potent acylphloroglucinol-based drugs.

Acylphloroglucinols, characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) bearing one or more acyl groups, are widely distributed in nature, particularly in plants of the Hypericum and Helichrysum genera.[1][2] These compounds have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[2][3][4] The specific biological activity and potency of these molecules are intricately linked to the nature and position of their substituent groups.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data on the biological activities of various substituted acylphloroglucinols.

Table 1: Antibacterial Activity of Acylphloroglucinol Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
CompoundSource/ModificationMIC (µg/mL)MBC (µg/mL)Reference
A5 (a monocyclic derivative) Synthetic0.981.95[3]
4-Geranyloxy-2,6-dihydroxybenzophenone Hypericum densiflorumModerate to Strong-[2]
4-Geranyloxy-1-(2-methylpropanoyl)-phloroglucinol Hypericum densiflorumModerate to Strong-[2]
4-Geranyloxy-1-(2-methylbutanoyl)-phloroglucinol Hypericum densiflorumModerate to Strong-[2]
Phlorodipropanophenone Synthetic--[5]
Vancomycin (Control) ---[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "Moderate to Strong" indicates significant activity as reported in the source, but specific quantitative data was not provided in the abstract.

Table 2: Anti-inflammatory Activity of Acylphloroglucinol Derivatives
CompoundTargetIC50 (µM)Reference
Diacylphloroglucinol (Compound 2) iNOS19.0[4]
Diacylphloroglucinol (Compound 2) NF-κB34.0[4]
Alkylated acylphloroglucinol (Compound 4) iNOS19.5[4]
Alkylated acylphloroglucinol (Compound 4) NF-κB37.5[4]
4-Geranyloxy-2,6-dihydroxybenzophenone COX-2Moderate to Strong[2]
4-Geranyloxy-1-(2-methylpropanoyl)-phloroglucinol COX-2Moderate to Strong[2]
4-Geranyloxy-1-(2-methylbutanoyl)-phloroglucinol COX-2Moderate to Strong[2]

iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa B; COX-2: Cyclooxygenase-2; IC50: Half-maximal Inhibitory Concentration. "Moderate to Strong" indicates significant activity as reported in the source, but specific quantitative data was not provided in the abstract.

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anti-MRSA Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against MRSA.[6]

  • Preparation of Bacterial Inoculum: A suspension of MRSA is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its concentration is adjusted to a standard density (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).[6]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compounds. A positive control (bacteria with no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for a specified period (e.g., 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[7]

  • Enzyme and Substrate Preparation: A solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-compound mixture.

  • Measurement of Prostaglandin Production: The activity of COX-2 is determined by measuring the amount of prostaglandin (e.g., Prostaglandin E2) produced. This can be done using various methods, such as an Enzyme Immunoassay (EIA).[7]

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in the control (enzyme and substrate without the compound). The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging capacity of a compound.[8][9]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol or ethanol). The solution has a deep violet color.[9]

  • Reaction Mixture: The test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[9]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[9]

  • Calculation of Scavenging Activity: In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, and a decrease in absorbance. The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of acylphloroglucinols are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Several studies suggest that the anti-inflammatory effects of acylphloroglucinols are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappa_B_Inhibition LPS LPS/Cytokines TLR TLR4/Receptor LPS->TLR Binds IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Induces Acylphloroglucinol Acylphloroglucinol Acylphloroglucinol->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by acylphloroglucinols.

In the canonical pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. Acylphloroglucinols can exert their anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.

Proposed Mechanism of Anti-MRSA Activity

The antibacterial mechanism of some acylphloroglucinol derivatives against MRSA is believed to involve the disruption of the bacterial cell membrane.

Anti_MRSA_Mechanism Acylphloroglucinol Acylphloroglucinol Derivative Membrane MRSA Cell Membrane Acylphloroglucinol->Membrane Interacts with Disruption Membrane Disruption & Depolarization Membrane->Disruption Ion_Leakage Ion Leakage (e.g., K+) Disruption->Ion_Leakage ATP_Depletion ATP Depletion Disruption->ATP_Depletion Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Figure 2: Proposed mechanism of anti-MRSA activity of acylphloroglucinols.

As depicted, these compounds are thought to interact with the bacterial cell membrane, leading to its disruption and depolarization. This compromises the integrity of the membrane, causing leakage of essential ions, such as potassium, and depletion of intracellular ATP. Ultimately, these events lead to bacterial cell death. The lipophilicity of the acyl side chain is believed to play a crucial role in this membrane-disrupting activity.

Conclusion

The structure-activity relationship of substituted acylphloroglucinols is a rich and complex field with significant potential for the development of new therapeutic agents. The data and methodologies presented in this guide highlight the importance of specific structural modifications in determining the biological activity of these compounds. The presence and nature of acyl and alkyl substituents on the phloroglucinol core are critical for their antibacterial and anti-inflammatory properties. Further research, guided by the principles of SAR, will be instrumental in optimizing the potency and selectivity of acylphloroglucinol derivatives for various therapeutic targets. This comparative guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of this versatile class of natural products.

References

"in vitro vs in vivo efficacy of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol"

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the in vitro and in vivo performance of phloroglucinol compounds in antifungal and anthelmintic applications, with a focus on derivatives structurally related to 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct efficacy data for this compound, a natural phenol isolated from Eucalyptus robusta, is not available in current scientific literature. This guide therefore provides a comparative analysis of structurally related acylated and formyl-phloroglucinol derivatives that have been evaluated for their therapeutic potential. The primary focus is on antifungal activity, for which there is a growing body of evidence, with additional data on anthelmintic properties.

I. Antifungal Efficacy of Acylated Phloroglucinol Derivatives

A number of acylated phloroglucinol derivatives have demonstrated significant antifungal properties in vitro and in vivo. These compounds share a common phloroglucinol core (1,3,5-trihydroxybenzene) and are noted for their potential to disrupt fungal cell integrity.

Data Presentation: In Vitro and In Vivo Antifungal Activity

The following tables summarize the quantitative efficacy data for various phloroglucinol derivatives against pathogenic fungi, compared to established antifungal agents.

Table 1: In Vitro Antifungal Activity of Phloroglucinol Derivatives

CompoundFungal StrainEfficacy MetricValueComparator DrugComparator Value
3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) [1]Botrytis cinereaEC501.39 µg/mLPyrimethanilNot specified in source
Monilinia fructicolaEC501.18 µg/mLPyrimethanilNot specified in source
2-methyl-1-(2,4,6-trihydroxy-3-(4-isopropylbenzyl)phenyl)propan-1-one (11j) [2]Cryptococcus neoformans (ATCC 90113, H99)MIC1.5-2.1 µg/mLNot specifiedNot specified
Cryptococcus gattii (ATCC 32609)MIC1.5-2.1 µg/mLNot specifiedNot specified
(+)-Eucalrobusone X [3]Candida albicansMIC5010.78 µg/mLNot specifiedNot specified
Eucalrobusone U [3]Candida glabrataMIC501.53 µg/mLNot specifiedNot specified
Eucalrobusone J [4]Candida glabrataMIC502.57 µg/mLNot specifiedNot specified
Eucalrobusone P [4]Candida glabrataMIC501.95 µg/mLNot specifiedNot specified
Known Compound 8 (from E. robusta) [4]Candida glabrataMIC502.49 µg/mLNot specifiedNot specified

Table 2: In Vivo Antifungal Activity of a Phloroglucinol Derivative

CompoundFungal Disease ModelConcentrationEfficacy MetricValueComparator DrugComparator Value
3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) [1]Gray Mold (B. cinerea)200 µg/mLCure Rate83.35%PyrimethanilComparable efficacy
Brown Rot (M. fructicola)200 µg/mLCure Rate76.26%PyrimethanilNot specified
Experimental Protocols: Antifungal Assays

1. In Vitro Antifungal Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Fungal Strains: Pathogenic fungi such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Botrytis cinerea are used.

  • Culture Preparation: Fungi are cultured on appropriate agar plates (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts). Spore or cell suspensions are prepared and adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Assay Procedure: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium. The fungal suspension is added to each well.

  • Incubation: Plates are incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 24-72 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 (half-maximal effective concentration) can be determined by measuring fungal growth (e.g., via optical density) across the concentration range and fitting the data to a dose-response curve.

2. In Vivo Antifungal Efficacy Model (e.g., Murine Systemic Candidiasis)

This model assesses the therapeutic potential of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[5][6]

  • Infection: Mice are infected intravenously (e.g., via tail vein) with a standardized inoculum of the fungal pathogen (e.g., 1 x 10^6 CFUs/mL of C. albicans).[7]

  • Treatment: The test compound is administered at various doses (e.g., 0.01 to 10 mg/kg) via a relevant route (e.g., oral, intraperitoneal). A control group receives a vehicle, and a comparator group may receive a standard antifungal drug.[7]

  • Monitoring: Animal survival is monitored daily. Other endpoints can include fungal burden in target organs (e.g., kidneys, spleen), which is determined by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFUs).

  • Data Analysis: Survival curves are analyzed using methods like the Kaplan-Meier estimator. Fungal burden data is typically analyzed using statistical tests such as the t-test or ANOVA.

Mandatory Visualization: Antifungal Mechanism and Workflow

The proposed mechanism of action for some antifungal phloroglucinol derivatives involves the disruption of the fungal cell membrane, leading to the leakage of intracellular contents.[1]

Antifungal_Mechanism Compound Acylated Phloroglucinol Derivative Membrane Fungal Cell Membrane Compound->Membrane Disruption Membrane Disruption & Perturbation Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death InVivo_Antifungal_Workflow Start Start: Select Animal Model (e.g., Immunocompromised Mice) Infection Induce Systemic Infection (e.g., IV injection of Candida) Start->Infection Grouping Randomize into Groups (Test, Vehicle Control, Comparator) Infection->Grouping Treatment Administer Treatment (Defined Doses & Schedule) Grouping->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Survival, Fungal Burden in Organs) Monitoring->Endpoint Analysis Data Analysis (Kaplan-Meier, Statistical Tests) Endpoint->Analysis End End: Evaluate Efficacy Analysis->End Anthelmintic_Mechanisms Drug Anthelmintic Drug Target1 Neuromuscular Coordination Drug->Target1 Target2 Cellular Integrity (e.g., Microtubules) Drug->Target2 Effect1a Nicotinic Receptor Agonism Target1->Effect1a Effect1b GABA Receptor Agonism Target1->Effect1b Effect2 Inhibition of Tubulin Polymerization Target2->Effect2 Paralysis1 Spastic Paralysis Effect1a->Paralysis1 Paralysis2 Flaccid Paralysis Effect1b->Paralysis2 Disruption Disruption of Motility & Replication Effect2->Disruption Expulsion Expulsion of Parasite Paralysis1->Expulsion Paralysis2->Expulsion Disruption->Expulsion InVitro_Anthelmintic_Workflow Start Start: Collect Parasites (Adult Worms or Eggs) Preparation Wash and Prepare Parasite Suspension Start->Preparation Assay Incubate with Test Compound (Serial Dilutions) Preparation->Assay Controls Include Positive (e.g., Albendazole) & Negative (Vehicle) Controls Assay->Controls Incubation Incubate at Physiological Temperature (e.g., 37°C) Controls->Incubation Observation Observe Endpoints (e.g., Paralysis/Death Time, Egg Hatch Rate) Incubation->Observation Analysis Data Analysis (Calculate EC50/LC50) Observation->Analysis End End: Determine Efficacy Analysis->End

References

"quantitative comparison of phloroglucinol content in different plant species"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phloroglucinol content across different plant species, supported by experimental data. It is designed to be a valuable resource for professionals in plant biology, natural product chemistry, and drug development. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation into this versatile group of compounds.

Phloroglucinols are a class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are secondary metabolites found in various plants, brown algae, and some bacteria. Their therapeutic potential has made them a subject of intense research and drug development efforts. This guide focuses on the quantitative comparison of phloroglucinol and its derivatives in several key plant and algal species.

Quantitative Comparison of Phloroglucinol Content

The concentration of phloroglucinol and its derivatives varies significantly among different species and even different parts of the same plant. The following table summarizes the quantitative data from various studies.

Plant/Alga SpeciesCompound(s)Plant PartConcentrationReference
Hypericum perforatum (St. John's Wort)HyperforinAerial Parts0.21% - 3.25% (w/w of extract)[1]
Hypericum perforatumAdhyperforinAerial PartsNot specified, but detected[2][3]
Fucus vesiculosus (Bladderwrack)Total PhlorotanninsWhole Thallus2.92 ± 0.05 mg PGE/g DS[4]
Fucus vesiculosusTotal PhlorotanninsBasal PartsHigher than apical and reproductive parts[5]
Eucalyptus spp.Formylated Phloroglucinols (FPCs)Leaves, Flower Buds, FlowersVaries by species and tissue[6]
Humulus lupulus (Hops)Acylphloroglucinol-glucopyranosidesConesNot quantified, but isolated and identified[7][8][9][10]
Dryopteris spp. (Wood Fern)Various Phloroglucinol DerivativesRhizomes and Petiolar BasesVaries by species, some contain considerable amounts[11][12]

mg PGE/g DS: Milligrams of Phloroglucinol Equivalents per gram of Dry Seaweed. (w/w of extract): Weight by weight of the extract.

Experimental Protocols

This section details the methodologies for the extraction and quantification of phloroglucinols, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique.

Extraction of Phloroglucinols from Plant Material

This protocol is a general procedure for extracting phloroglucinols from dried plant material, such as the aerial parts of Hypericum perforatum.[13]

Materials:

  • Dried and finely ground plant material

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried, finely ground plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 2 hours at room temperature.[13]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant, which is the crude extract.

  • The crude extract can be concentrated using a rotary evaporator if necessary and then reconstituted in a suitable solvent for HPLC analysis.

Quantification of Phloroglucinols by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of phloroglucinol and its derivatives using reversed-phase HPLC.[14][15][16]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example for Phloroglucinol and Dieckol in Ecklonia cava): [16]

  • Mobile Phase A: 0.05% phosphoric acid in deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient is used to achieve optimal separation. For example: 0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B.[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm[16] or 265 nm[15] depending on the specific phloroglucinol derivative.

Quantification:

  • Standard Preparation: Prepare a series of standard solutions of the target phloroglucinol compound(s) at known concentrations in the mobile phase.[13][16]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.[13]

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Concentration Determination: Identify the peaks of the target compounds based on their retention times compared to the standards. Determine the concentration of the phloroglucinols in the samples by interpolating their peak areas on the calibration curve.

Key Pathways and Workflows

Phloroglucinol Biosynthesis Pathway

Phloroglucinol is synthesized in plants and microorganisms via the polyketide pathway. The key enzyme in this pathway is phloroglucinol synthase (PhlD), a type III polyketide synthase.[17][18][19] It catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.[17][18]

Phloroglucinol_Biosynthesis cluster_enzymes Enzymatic Steps AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC CO2 MalonylCoA Malonyl-CoA PhlD Phloroglucinol Synthase (PhlD) MalonylCoA->PhlD 3x Phloroglucinol Phloroglucinol ACC->MalonylCoA ATP PhlD->Phloroglucinol

Caption: Simplified biosynthesis pathway of phloroglucinol from Acetyl-CoA.

Experimental Workflow for Phloroglucinol Analysis

The following diagram illustrates the general workflow for the extraction and quantitative analysis of phloroglucinols from plant materials.

Experimental_Workflow PlantMaterial 1. Plant Material (Dried & Ground) Extraction 2. Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation CrudeExtract 4. Crude Extract (Supernatant) Centrifugation->CrudeExtract HPLC_Analysis 5. HPLC Analysis CrudeExtract->HPLC_Analysis Quantification 6. Data Analysis & Quantification HPLC_Analysis->Quantification

Caption: General workflow for phloroglucinol extraction and HPLC analysis.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. The following disposal procedures are based on the available information for the parent compound, phloroglucinol, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Based on the data for phloroglucinol, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] In case of contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air.

  • After skin contact: Immediately wash the affected area with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

  • After swallowing: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention and provide the medical professional with as much information as possible about the compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as hazardous waste. The following steps outline a safe and compliant disposal process:

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with phenolic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Chemical incompatibilities can lead to dangerous reactions.

  • Waste Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste.

    • Indicate the date when the waste was first added to the container.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Waste Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Follow all instructions provided by the EHS personnel for the final disposal process.

Summary of Hazard Information (Based on Phloroglucinol)

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Disposal Workflow

A Step 1: Waste Collection - Use a designated, compatible container. - Segregate from other waste streams. B Step 2: Proper Labeling - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date A->B Label Immediately C Step 3: Secure Storage - Satellite Accumulation Area (SAA) - Well-ventilated & secure - Secondary containment B->C Store Safely D Step 4: EHS Coordination - Contact Environmental Health & Safety - Schedule waste pickup C->D Request Pickup E Step 5: Final Disposal - Follow EHS instructions - Professional hazardous waste disposal D->E Hand-off for Disposal

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Adherence to these procedures and close collaboration with your institution's EHS department are paramount to ensuring laboratory safety and environmental protection.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.